2-Amino-6-chlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDBIAFBDRRSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546451 | |
| Record name | 2-Amino-6-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54166-95-9 | |
| Record name | 2-Amino-6-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54166-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-chlorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-chlorobenzamide: Properties, Structure, and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chlorobenzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring an ortho-amino group and a chlorine atom adjacent to a primary amide, presents a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic utility of this compound, offering valuable insights for its application in research and development. While direct experimental data for this specific isomer is limited, this document leverages data from structurally related compounds to provide a robust predictive analysis.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. The following data is a combination of available information and predictions based on structurally similar compounds.
| Property | Value | Source/Rationale |
| CAS Number | 54166-95-9 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [2] |
| Molecular Weight | 170.60 g/mol | [2] |
| Appearance | Predicted: White to off-white solid | Based on related aminobenzamides[3] |
| Melting Point | Not definitively reported. The related isomer, 2-amino-5-chlorobenzamide, has a melting point of 168-175 °C. | [3] |
| Boiling Point | Not reported. Expected to be high due to hydrogen bonding and aromatic nature. | |
| Solubility | Predicted to have good solubility in polar aprotic solvents (DMSO, DMF, acetonitrile) and alcohols (methanol, ethanol), with limited solubility in water and nonpolar solvents. This is based on the solubility profile of the closely related 2-amino-6-chlorobenzoic acid. | [4][5][6] |
Structural Elucidation
The chemical structure of this compound is foundational to its reactivity and potential applications.
Caption: 2D Chemical Structure of this compound.
Part 2: Spectroscopic Profile (Predicted)
Direct experimental spectra for this compound are not widely available. The following predictions are based on the analysis of structurally related molecules, such as 2-chlorobenzamide and other aminobenzamide isomers.[7][8][9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aromatic CH | 6.8 - 7.5 | Multiplet | The electron-donating amino group and electron-withdrawing chloro and amide groups will influence the chemical shifts of the three aromatic protons. |
| Amide (-CONH₂) | 7.5 - 8.5 | Broad singlet | Amide protons are typically broad and their chemical shift is solvent-dependent. |
| Amino (-NH₂) | 4.5 - 5.5 | Broad singlet | Amino protons are also broad and their chemical shift can vary with solvent and concentration. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 168 - 172 | Typical range for a primary amide carbonyl carbon. |
| Aromatic C-NH₂ | 145 - 150 | The carbon attached to the amino group is expected to be deshielded. |
| Aromatic C-Cl | 128 - 132 | The carbon bearing the chlorine atom will be influenced by its electronegativity. |
| Aromatic C-CONH₂ | 130 - 135 | The ipso-carbon attached to the amide group. |
| Aromatic CH | 115 - 130 | Chemical shifts of the protonated aromatic carbons. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the amino, amide, and aromatic functionalities.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |
| N-H Stretch (Amino) | 3450 - 3250 (two bands) | Asymmetric and symmetric stretching |
| N-H Stretch (Amide) | ~3350 and ~3180 | N-H stretching |
| C=O Stretch (Amide I) | 1680 - 1650 | Carbonyl stretching |
| N-H Bend (Amide II) | 1640 - 1600 | N-H bending |
| C-Cl Stretch | 800 - 600 | Carbon-chlorine stretching |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Part 3: Synthesis and Reactivity
This compound is a valuable synthetic intermediate. While a specific, optimized synthesis for this isomer is not widely published, a plausible and common approach involves the reaction of a suitable precursor like a substituted isatoic anhydride with an amine source.[11]
Hypothetical Synthetic Protocol: From Substituted Isatoic Anhydride
This protocol is a generalized procedure based on established methods for the synthesis of 2-aminobenzamide derivatives.[11]
Reaction Scheme:
Caption: Proposed synthesis of this compound from 7-chloroisatoic anhydride.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-chloroisatoic anhydride (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add an excess of aqueous ammonia (e.g., 2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash it with a small amount of cold water or another suitable solvent to remove impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part 4: Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active compounds. The presence of the amino and amide groups allows for a variety of cyclization reactions to form heterocyclic systems, which are prevalent in many pharmaceutical agents.
Synthesis of Quinazolinone Derivatives
The condensation of 2-aminobenzamides with aldehydes or their equivalents can lead to the formation of quinazolinone derivatives, a class of compounds with a broad range of biological activities.[12]
Precursor to Benzodiazepine Analogs
Through multi-step synthetic pathways, this compound can be a precursor to novel benzodiazepine analogs. Benzodiazepines are a well-established class of psychoactive drugs.[13]
Potential as a PARP Inhibitor Intermediate
Derivatives of aminobenzamides are known to be key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[14] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[15][16] The structure of this compound provides a suitable starting point for the elaboration into more complex molecules with potential PARP inhibitory activity.
Caption: Synthetic utility of this compound in drug discovery.
Conclusion
This compound is a synthetically valuable compound with significant potential in the field of drug discovery and development. Its unique substitution pattern provides a gateway to a diverse range of heterocyclic structures, including those with known pharmacological activity. While a comprehensive experimental characterization of this specific isomer is not yet widely available, this guide provides a solid foundation of its predicted properties and potential applications based on the current scientific literature. As research in medicinal chemistry continues to evolve, the utility of such versatile building blocks will undoubtedly expand, paving the way for the discovery of novel therapeutic agents.
References
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An In-depth Technical Guide to 2-Amino-6-chlorobenzamide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-6-chlorobenzamide, a key chemical intermediate with significant applications in pharmaceutical research and development. We will delve into its fundamental properties, synthesis, and notable applications, offering insights grounded in scientific literature and established methodologies.
Core Compound Identification
At the heart of our discussion is the precise identification of this compound. This foundational data is critical for accurate sourcing, experimental design, and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 54166-95-9 | [1][2] |
| Molecular Formula | C7H7ClN2O | [2][3] |
| Molecular Weight | 170.6 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)N)N | [3] |
| InChIKey | RMDBIAFBDRRSOK-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is paramount for its handling, formulation, and application in experimental settings.
| Property | Value | Notes |
| Appearance | Almost white crystalline powder | [4] |
| Solubility | Sparingly soluble in water | [4] |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route is outlined below.
Illustrative Synthetic Pathway
Caption: The role of PARP in DNA repair and its inhibition.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classifications: Acute Toxicity (Oral), Eye Irritation, Skin Sensitization. [5]* Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]
-
Conclusion
This compound is a valuable and versatile chemical intermediate for the pharmaceutical industry. Its well-defined properties and reactivity make it a cornerstone for the synthesis of complex and therapeutically relevant molecules. A thorough understanding of its chemistry, handling, and applications is essential for any researcher or drug development professional working in this field.
References
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Pharmaffiliates. 2-Amino-6-chloro-benzamide. Retrieved from [Link]
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Spectroscopic Profile of 2-Amino-6-chlorobenzamide: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Amino-6-chlorobenzamide (C₇H₇ClN₂O), a key intermediate in pharmaceutical and agrochemical synthesis. An in-depth understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm purity. While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes predictive data and experimental findings from closely related structural analogs to offer a robust and insightful overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), and a carboxamide group (-CONH₂). The relative positions of these functional groups—amino at C2, chloro at C6, and the amide group at C1—create a unique electronic and steric environment that dictates its characteristic spectroscopic signature.
The primary objective of this guide is to elucidate how the interplay of these functional groups manifests in ¹H NMR, ¹³C NMR, IR, and Mass Spectra. This analysis serves as a foundational reference for the unambiguous identification and characterization of this molecule.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common method for analyzing small organic molecules.
[1]1. Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. 2. Instrumentation: Employ a mass spectrometer with an EI source. The sample can be introduced via a direct insertion probe for solids or through a GC inlet if sufficiently volatile. 3. Data Acquisition:
- Use a standard electron energy of 70 eV. [2] * Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
Conclusion
The spectroscopic characterization of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and validated portrait of its molecular structure. This guide, by integrating predictive data with established spectroscopic principles and data from analogous compounds, offers a reliable framework for its identification. The provided protocols and interpretive insights are intended to empower researchers in their synthetic and analytical endeavors, ensuring the confident application of this important chemical building block.
References
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]
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This compound - Optional[Raman] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]
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2-Amino-6-chlorobenzimidamidedihydrochloride | C7H10Cl3N3 | CID 67568344. PubChem. Available from: [Link]
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2-Chlorobenzamide | C7H6ClNO | CID 69111. PubChem. Available from: [Link]
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MATERIAL SAFETY DATA SHEET - p-Aminobenzamide. Oakwood Chemical. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
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13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Human Metabolome Database. Available from: [Link]
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1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). Human Metabolome Database. Available from: [Link]
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2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876. PubChem. Available from: [Link]
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Interpretation of mass spectra. University of Arizona. Available from: [Link]
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2-Amino-5-chlorobenzamide. NIST WebBook. Available from: [Link]
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2-Amino-6-chloro-N-methyl-benzamide. PubMed. Available from: [Link]
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2-Amino-6-chloro-N-methylbenzamide. PMC - NIH. Available from: [Link]
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bmse000668 Benzamide at BMRB. BMRB. Available from: [Link]
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Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Redalyc. Available from: [Link]
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Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. Available from: [Link]
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[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. Available from: [Link]
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2-Amino-6-chlorobenzamide as a building block in organic synthesis
An In-Depth Technical Guide to 2-Amino-6-chlorobenzamide as a Versatile Building Block in Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (CAS No: 54166-95-9) has emerged as a particularly valuable precursor due to its unique trifunctional architecture.[1] Possessing a nucleophilic amino group, an amide moiety capable of various transformations, and a strategically placed chlorine atom, this compound offers a rich platform for constructing complex heterocyclic scaffolds. The ortho-relationship of the amino and chloro substituents imparts distinct reactivity, enabling elegant and efficient synthetic routes to pharmacologically significant molecules.
This technical guide provides an in-depth exploration of this compound, designed for researchers, medicinal chemists, and process development scientists. We will dissect its core physicochemical properties, analyze its reactivity profile, and present detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic systems, including quinazolinones and benzodiazepines. The causality behind experimental choices, mechanistic insights, and authoritative references are integrated throughout to provide a comprehensive and actionable resource.
Physicochemical Properties and Reactivity Analysis
A foundational understanding of a building block's properties is critical for designing robust synthetic strategies. The key physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54166-95-9 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [2] |
| Molecular Weight | 170.60 g/mol | [1] |
| Monoisotopic Mass | 170.02469 Da | [2] |
| Appearance | Off-white to light brown powder | [1] |
| Storage | 2-8°C, Refrigerator | [1] |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)N)N | [2] |
| InChIKey | RMDBIAFBDRRSOK-UHFFFAOYSA-N | [2] |
Analysis of Reactivity
The synthetic utility of this compound is dictated by the interplay of its three key functional groups. The substitution pattern—with the amino and chloro groups positioned ortho to the benzamide—creates a unique electronic and steric environment.
-
The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and activating. It is the principal site for initial reactions in many cyclization sequences, such as condensation with carbonyl compounds to form imines. It can readily undergo acylation and alkylation, providing a handle for further derivatization.[3]
-
The Chloro Group (-Cl): The chlorine atom exerts two opposing electronic effects: it is electron-withdrawing through induction and weakly electron-donating through resonance. Its primary influence is inductive, which increases the electrophilicity of the aromatic ring. Critically, its position ortho to the amino group creates significant steric hindrance, which can modulate the reactivity of the adjacent amino and amide functionalities.[4] This steric shielding can be leveraged to control regioselectivity in certain reactions.
-
The Benzamide Group (-C(=O)NH₂): The amide group is a versatile functional handle. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The amide itself can act as a nucleophile in intramolecular cyclization reactions, a crucial step in the formation of heterocyclic rings like quinazolinones.
The combined effect is a molecule primed for cyclization. The nucleophilic amino group can initiate a reaction, bringing a second reactant into proximity, after which the amide group can participate in a ring-closing step.
Synthesis of this compound
While multiple synthetic routes are conceivable, a common strategy for preparing substituted anthranilamides involves the reaction of the corresponding isatoic anhydride with an amine source. For this compound, the synthesis would logically proceed from 5-chloroisatoic anhydride.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 5-Chloroisatoic Anhydride
This protocol is adapted from general procedures for the synthesis of 2-aminobenzamides from isatoic anhydrides.[5]
-
Reagent Preparation: To a solution of 5-chloroisatoic anhydride (1 equiv.) in dimethylformamide (DMF), add a solution of aqueous ammonium hydroxide (1.5 equiv.).
-
Reaction: Heat the reaction mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The precipitated solid product is collected by filtration, washed with water, and dried under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to afford pure this compound.
Core Applications in Heterocyclic Synthesis
This compound is a premier starting material for the construction of fused heterocyclic systems, most notably quinazolinones.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a pivotal class of nitrogen-containing heterocycles that form the core structure of numerous biologically active molecules with anticancer, anti-inflammatory, and anticonvulsant properties.[6] The most direct route involves the cyclocondensation of this compound with an aldehyde or its equivalent.[6]
The general mechanism involves an initial acid- or base-catalyzed condensation of the amino group with an aldehyde to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting 2,3-dihydroquinazolin-4(1H)-one can be isolated or subsequently oxidized to the fully aromatic quinazolin-4(3H)-one.[6][7]
Workflow for Quinazolinone Synthesis
Caption: Mechanistic workflow for the synthesis of quinazolinones.
Experimental Protocol: Copper-Catalyzed Synthesis of Quinazolinones from Alcohols
This advanced method utilizes an alcohol as the C2 source, which undergoes an in situ oxidation to the corresponding aldehyde.[6][7]
-
Vessel Preparation: To a sealable reaction vessel, add this compound (1 mmol, 1 equiv.), a copper catalyst such as Cu(OAc)₂ (5-10 mol%), and a base like Cs₂CO₃ (2 mmol, 2 equiv.).[7]
-
Solvent/Reagent Addition: Add the desired primary alcohol (e.g., methanol, benzyl alcohol) which will serve as both the solvent and the reactant.
-
Reaction Conditions: Seal the vessel and stir the mixture under an oxygen atmosphere (e.g., via a balloon) at 100-120°C for 12-24 hours.
-
Monitoring: Track the reaction progress using TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired quinazolinone.
Precursor to Benzodiazepine Scaffolds
While not a direct cyclization partner, this compound is a valuable precursor for the synthesis of 2-aminobenzophenones, which are the cornerstone intermediates for building benzodiazepines, a class of psychoactive drugs.[8][9] This transformation typically requires converting the amide to a more reactive species suitable for a Friedel-Crafts acylation reaction.
The overall strategy involves:
-
Protection of the 2-amino group to prevent side reactions.
-
Conversion of the benzamide to a reactive acylating agent (e.g., an acyl chloride).
-
Lewis acid-catalyzed Friedel-Crafts acylation of an aromatic ring (e.g., benzene) to form the protected 2-aminobenzophenone.
-
Deprotection of the amino group.
-
Subsequent reaction with an amino acid derivative or haloacetyl chloride followed by cyclization to form the seven-membered benzodiazepine ring.[8][10]
Workflow for Benzodiazepine Synthesis via Friedel-Crafts Acylation
Caption: Multi-step workflow from this compound to a benzodiazepine scaffold.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:
-
Health Hazards: May be harmful if swallowed or inhaled.[11][12] Causes skin irritation and serious eye irritation.[11][12] May cause respiratory irritation.
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles conforming to EN166 or NIOSH standards).[11][13]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[11]
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
Conclusion
This compound stands out as a highly effective and versatile building block in modern organic synthesis. Its distinct substitution pattern provides a reliable platform for the regioselective construction of complex heterocyclic systems that are of high interest to the pharmaceutical and agrochemical industries. The protocols and mechanistic insights detailed in this guide demonstrate its utility in synthesizing quinazolinones and as a key precursor to benzodiazepines. By understanding the nuanced reactivity imparted by its amino, chloro, and amide functionalities, researchers can continue to exploit this valuable intermediate to accelerate the discovery and development of novel chemical entities.
References
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Li, M., et al. (2013). 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1575. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-6-chlorobenzimidamidedihydrochloride. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-chlorobenzamide. PubChem Compound Database. Retrieved from [Link]
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Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences, 15(3), 5115-5130. Retrieved from [Link]
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Kumar, A., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 999347. Retrieved from [Link]
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Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27. Retrieved from [Link]
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Meepowpan, P., et al. (2020). Synthesis of quinazolinone derivatives from 2-aminobenzamides and other aliphatic alcohols. ChemistrySelect, 5(35), 10975-10980. Retrieved from [Link]
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Chen, Y.-J., & Lin, W.-W. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(4), 7854–7863. Retrieved from [Link]
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Dave, B., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Pharmaceutical Sciences, 6(8), 53-61. Retrieved from [Link]
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Sławiński, J., & Szafrański, K. (2024). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 22(3), 81-91. Retrieved from [Link]
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InChI Key for 2-Amino-6-chlorobenzamide
An In-depth Technical Guide to 2-Amino-6-chlorobenzamide (InChIKey: RMDBIAFBDRRSOK-UHFFFAOYSA-N)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 54166-95-9), a key chemical intermediate in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, provides a validated protocol for its synthesis, explores its chemical reactivity, and discusses its applications as a versatile building block in drug discovery and development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights into its handling, synthesis, and strategic use in the development of complex molecular architectures.
Compound Identification and Physicochemical Properties
This compound is a substituted benzamide derivative valued for its specific arrangement of functional groups—an aromatic amine, a chloro group, and a primary amide—which provide multiple reactive sites for further chemical modification.[1] This unique structure makes it a valuable precursor in the synthesis of various heterocyclic systems.[2]
Table 1: Core Properties and Identifiers for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| InChIKey | RMDBIAFBDRRSOK-UHFFFAOYSA-N | [3] |
| InChI | InChI=1S/C7H7ClN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) | [3] |
| CAS Number | 54166-95-9 | |
| Molecular Formula | C7H7ClN2O | [3] |
| Molecular Weight | 170.60 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)N)N | [3] |
| Appearance | Solid (form may vary) | |
| Storage | 2-8°C, Refrigerator |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most effectively achieved from its corresponding carboxylic acid precursor, 2-Amino-6-chlorobenzoic acid. The primary challenge is the selective conversion of the carboxylic acid to a primary amide without engaging the nucleophilic aromatic amino group in unwanted side reactions. The following two-step protocol is a robust and widely applicable method based on the conversion to a highly reactive acyl chloride intermediate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-6-chlorobenzoyl chloride
-
System Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, suspend 2-Amino-6-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Acyl Chloride Formation: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise to the suspension at 0 °C (ice bath). The use of thionyl chloride is critical as it is a highly effective chlorinating agent, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-50 °C for DCM, or higher for toluene) for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-Amino-6-chlorobenzoyl chloride, a highly reactive intermediate, is often used directly in the next step without further purification.[4]
Step 2: Amidation to form this compound
-
System Preparation: In a separate flask under an inert atmosphere, prepare a solution of concentrated aqueous ammonia (~2.0-3.0 eq) in an anhydrous, inert solvent like THF or dioxane, cooled to 0 °C.
-
Amidation Reaction: Dissolve the crude 2-Amino-6-chlorobenzoyl chloride from Step 1 in a minimal amount of anhydrous THF or DCM and add it dropwise to the stirred ammonia solution at 0 °C. Maintaining a low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound as a synthetic building block stems from the distinct reactivity of its functional groups.
-
Nucleophilic Amino Group: The primary amino group at the C2 position is nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions.[1][5] This allows for the introduction of diverse functional groups to modulate the molecule's steric and electronic properties.
-
Electrophilic Aromatic Substitution: The benzene ring is substituted with an activating amino group and a deactivating, ortho-, para-directing chloro group.[1] The interplay between these substituents governs the regioselectivity of electrophilic aromatic substitution reactions, providing a handle for further functionalization of the core scaffold.
This dual functionality makes this compound a valuable precursor for a wide range of complex heterocyclic systems and pharmacologically active molecules.[5]
-
Kinase Inhibitors: The anthranilamide core is a privileged structure in medicinal chemistry.[2] Structural analogs of this compound are key intermediates in the development of targeted therapies, such as AXL receptor tyrosine kinase inhibitors like Bemcentinib, which has been investigated in clinical trials for various cancers.[2]
-
Benzodiazepine Analogs: The related precursor, 2-Amino-6-chlorobenzoyl chloride, is a building block for 2-aminobenzophenone derivatives.[6] These derivatives are crucial precursors for synthesizing benzodiazepines, a class of psychoactive drugs that modulate the GABA-A receptor in the central nervous system.[5][6]
-
Bioactive Quinazolinones: This compound can serve as a key starting material for the synthesis of 8-chloro-substituted quinazolinones, a class of heterocyclic compounds known for a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[5]
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. Based on data from related compounds and general safety principles, the following precautions should be observed.
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[9]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[9]
-
-
Storage:
Conclusion
This compound, identified by the InChIKey RMDBIAFBDRRSOK-UHFFFAOYSA-N , is a strategically important chemical intermediate. Its well-defined physicochemical properties and the versatile reactivity of its functional groups make it an indispensable building block for medicinal chemists and drug development professionals. The synthetic protocols outlined in this guide provide a reliable pathway to its production, while the discussion of its applications in synthesizing kinase inhibitors and other heterocyclic scaffolds underscores its significance in the ongoing quest for novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to ensure a safe and effective research environment.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). N-(2-amino-6-methylphenyl)-2-chlorobenzamide. Retrieved from [Link]
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Material Safety Data Sheet. (n.d.). p-Aminobenzamide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Amino-6-chloro-benzamide. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-6-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Potential and Unseen Risks of a Niche Reagent
Section 1: Hazard Identification and Classification
While a comprehensive Safety Data Sheet (SDS) for 2-Amino-6-chlorobenzamide (CAS No. 54166-95-9) is not widely published, data from chemical suppliers allows for a baseline GHS classification. This information should be treated as a starting point for a thorough risk assessment, supplemented by an understanding of related chemical structures.
Known GHS Classification for this compound
Based on available supplier information, this compound is classified as follows[1]:
-
Pictogram:
-
GHS07: Exclamation Mark
-
-
Signal Word: Warning [1]
Hazard Statements (H-Statements): [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): [1]
-
A comprehensive list of precautionary statements can be found in the safety data provided by suppliers[1]. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and wearing appropriate personal protective equipment[1].
Inferred Hazards from Structurally Related Compounds
Given the limited specific toxicological data, it is prudent to consider the hazard profiles of isomeric and related compounds. Aromatic amines and their derivatives are a class of compounds known for potential health hazards.[2] The data presented in the table below is for informational purposes to highlight potential risks and should not be directly substituted for the hazards of this compound.
| Compound | Key Hazards | Citation(s) |
| 4-Aminobenzamide | Harmful if swallowed or inhaled; Causes skin, eye, and respiratory irritation. | [3][4] |
| 2-Amino-5-chlorobenzamide | May be harmful if swallowed; Causes skin, eye, and respiratory irritation. | [5][6] |
| 3-Aminobenzamide | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | [7] |
| 2-Chlorobenzamide | Harmful if swallowed; Fatal if inhaled. | [8] |
This comparative data underscores the importance of treating this compound with a high degree of caution, particularly regarding its potential for oral toxicity, skin and eye irritation, and respiratory effects.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The primary principle is to minimize all routes of exposure—inhalation, skin contact, eye contact, and ingestion.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to control airborne dust and potential vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust ventilation.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust particles and splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides full-face protection from splashes. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable choices. Always inspect gloves for integrity before use and change them frequently. | Prevents skin contact, a known route of harmful exposure. |
| Lab Coat | A long-sleeved lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved Respirator | A half-mask or full-face respirator with P100 (particulate) cartridges may be required for operations with a high potential for dust generation (e.g., cleaning spills). | Prevents inhalation of harmful dust. |
Diagram: PPE Protocol for Handling this compound
Caption: Decision tree for responding to chemical spills.
Section 5: Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.
Conclusion: A Commitment to Proactive Safety
The utility of this compound as a synthetic intermediate necessitates a proactive and informed approach to safety. While a complete toxicological profile remains to be fully elucidated, the available data and the known hazards of related chlorinated aromatic amides provide a clear directive for cautious handling. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely explore the scientific potential of this compound. The principles of scientific integrity demand that we treat compounds with incomplete safety data with the highest level of respect and care.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzamide, 98%. Retrieved from [Link]
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CPAChem. (2022). Safety data sheet - 4-Aminobenzamide. Retrieved from [Link]
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OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-chlorobenzamide. Retrieved from [Link]
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Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Amino-6-chlorobenzamide: From Discovery to Application
A Core Intermediate in Modern Medicinal Chemistry
Abstract
2-Amino-6-chlorobenzamide, a substituted anthranilamide, has emerged as a pivotal building block in synthetic and medicinal chemistry. While its direct therapeutic applications are not prominent, its true value lies in its role as a versatile precursor for a diverse range of complex heterocyclic compounds. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its utility in the development of targeted therapies, including kinase inhibitors.
Introduction and Physicochemical Properties
This compound (CAS No: 54166-95-9) is a solid organic compound with the molecular formula C₇H₇ClN₂O and a molecular weight of approximately 170.60 g/mol .[1][2] Its structure features a benzene ring substituted with an amino group at the 2-position, a chloro group at the 6-position, and a carboxamide group at the 1-position. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valued in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54166-95-9 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [2] |
| Molecular Weight | 170.60 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, inert atmosphere, protected from light | [1] |
Synthesis of this compound
While the historical first synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically deduced from established synthetic routes for related benzamides. A prevalent and effective strategy involves the amination of a suitable benzoic acid derivative.
General Synthetic Approach: From 2-Amino-6-chlorobenzoic Acid
A primary route to this compound involves the conversion of 2-amino-6-chlorobenzoic acid. This process typically proceeds through the activation of the carboxylic acid group, followed by amidation.
dot
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis from 2-Amino-6-chlorobenzoic Acid
-
Acid Chloride Formation: In a round-bottom flask, suspend 2-amino-6-chlorobenzoic acid in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride or oxalyl chloride dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The excess activating agent and solvent are removed under reduced pressure to yield the crude 2-amino-6-chlorobenzoyl chloride intermediate.
-
Amidation: The crude acyl chloride is dissolved in a suitable aprotic solvent and cooled in an ice bath. A solution of ammonia or ammonium hydroxide is added slowly. The reaction is allowed to warm to room temperature and stirred until completion. The resulting solid is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system.
Alternative Synthetic Routes
An alternative, though less direct, approach involves the nucleophilic aromatic substitution of a more halogenated precursor. For instance, the amination of 2,6-dichlorobenzamide could potentially yield the desired product, although this route may present challenges in regioselectivity and require carefully controlled reaction conditions to favor mono-amination.[3][4][5]
Spectroscopic Characterization
Due to the limited availability of experimentally derived spectra for this compound in public databases, the following characterization is based on predictive analysis and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The aromatic protons will likely appear as a multiplet in the range of 6.5-7.5 ppm. The two protons of the primary amine (-NH₂) and the two protons of the amide (-CONH₂) are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 110-150 ppm, with the carbon attached to the chlorine atom and the carbon attached to the amino group showing characteristic shifts.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.[6]
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3450-3250 | Two bands, characteristic of a primary amine |
| N-H Stretch (Amide) | ~3300 & ~3180 | Two bands, often broad due to hydrogen bonding |
| C=O Stretch (Amide I) | 1680-1630 | Strong absorption |
| N-H Bend (Amide II) | 1640-1550 | Medium to strong absorption |
| C-N Stretch | 1400-1200 | |
| C-Cl Stretch | 800-600 |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound is expected to show a molecular ion peak ([M]⁺) at m/z 170, with a characteristic isotopic peak at m/z 172 due to the presence of the ³⁷Cl isotope.[10]
dot
Caption: Predicted EI-MS fragmentation of this compound.
Applications in Medicinal Chemistry
The synthetic utility of this compound is demonstrated in its application as a precursor for various heterocyclic scaffolds with significant biological activities.
Synthesis of Quinazolinones
This compound is a valuable starting material for the synthesis of quinazolinone derivatives. Quinazolinones are a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis typically involves the condensation of this compound with an aldehyde or a related carbonyl compound.[11][12]
Precursor for AXL Kinase Inhibitors
The anthranilamide core, of which this compound is a representative, is a privileged structure in the development of targeted cancer therapies. Notably, this scaffold is found in inhibitors of the AXL receptor tyrosine kinase.[3][13] AXL is implicated in tumor growth, metastasis, and drug resistance, making it an attractive therapeutic target.[14][15] While direct synthesis of marketed AXL inhibitors from this compound is not explicitly detailed, its structural similarity to key intermediates suggests its potential in the synthesis of novel AXL-targeting agents.
dot
Caption: AXL signaling pathway and the role of inhibitors.
Potential Role in PARP Inhibitor Synthesis
The benzamide moiety is a common pharmacophore in many Poly(ADP-ribose) polymerase (PARP) inhibitors.[16][17][18] These inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. While the direct use of this compound in the synthesis of currently approved PARP inhibitors is not well-documented, its structure represents a viable scaffold for the design and synthesis of novel PARP inhibitors.[9] The amino group provides a handle for further derivatization to explore the structure-activity relationships required for potent PARP inhibition.
Conclusion
This compound is a synthetically valuable intermediate with significant potential in drug discovery and development. Its unique substitution pattern allows for the construction of diverse and complex heterocyclic systems, most notably quinazolinones and scaffolds relevant to kinase inhibitors. While its own history is not as storied as some other chemical entities, its contribution to the synthesis of potentially life-saving therapeutics is undeniable. Further exploration of its reactivity and application in novel synthetic methodologies will undoubtedly continue to be an active area of research for medicinal chemists.
References
- Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold.
- Spectroscopic Profile of 2-Amino-6-chlorobenzoyl Chloride: A Compar
- Calculated and experimental 13 C NMR chemical shifts.
- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed.
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Methodological & Application
Application Notes and Protocols for the N-Protection of 2-Amino-6-chlorobenzamide
Introduction: Navigating the Synthesis of Substituted Benzamides
In the landscape of pharmaceutical and agrochemical research, substituted benzamides represent a cornerstone of molecular design. 2-Amino-6-chlorobenzamide is a valuable bifunctional building block, featuring a nucleophilic amino group and an amide moiety on a chlorinated benzene ring. The strategic manipulation of the amino group is often a critical step in the elaboration of this scaffold into more complex, biologically active molecules. This necessitates the use of a protecting group to temporarily mask the reactivity of the amine, thereby preventing undesired side reactions and directing synthetic transformations to other sites on the molecule.
The reduced nucleophilicity of the amino group in this compound, a consequence of the electron-withdrawing nature of the adjacent chloro and amide substituents, presents a unique challenge. This guide provides a comprehensive overview of robust and reliable protocols for the N-protection of this compound, with a focus on the widely employed tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Beyond a mere recitation of steps, this document delves into the rationale behind the choice of reagents and conditions, offering insights gleaned from extensive experience in synthetic chemistry to empower researchers in their drug development endeavors.
Choosing Your Armor: A Comparative Overview of Protecting Groups
The selection of an appropriate protecting group is paramount and should be guided by the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection.
| Protecting Group | Key Reagent(s) | Protection Conditions | Deprotection Conditions | Orthogonality & Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Basic (e.g., NaOH, TEA, DMAP) | Acidic (e.g., TFA, HCl) | Stable to hydrogenolysis and mild base. Acid lability requires careful planning if other acid-sensitive groups are present. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Basic (e.g., NaHCO₃, K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and mildly basic conditions. Orthogonal to Boc and Fmoc. Not suitable if the molecule contains other groups susceptible to reduction. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., NaHCO₃, piperidine) | Basic (e.g., 20% piperidine in DMF) | Stable to acidic conditions and hydrogenolysis. Orthogonal to Boc and Cbz. The fluorenyl group can be sterically demanding. |
Reaction Schematics
The following diagrams illustrate the general transformation for the N-protection of this compound with Boc, Cbz, and Fmoc groups.
Caption: General reaction schemes for the N-protection of this compound.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
The tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis due to its ease of introduction and its facile removal under acidic conditions.[1][2] The mechanism involves the nucleophilic attack of the amine on the di-tert-butyl dicarbonate, with a base facilitating the deprotonation of the resulting ammonium species.[3]
Caption: Workflow for the N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a mixture of THF and water (e.g., a 2:1 v/v ratio).
-
Basification: Add 1.5-2 equivalents of triethylamine to the solution.
-
Protection: Cool the stirred solution to 0°C in an ice bath. Add 1.1-1.2 equivalents of di-tert-butyl dicarbonate portion-wise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with 1M HCl to a pH of 2-3. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Expert Insights: The use of a biphasic solvent system like THF/water can enhance the solubility of both the starting material and the reagents. Triethylamine is a suitable organic base for this transformation; however, for substrates prone to side reactions, a milder base like sodium bicarbonate can be employed.
Protocol 2: N-Cbz Protection of this compound
The benzyloxycarbonyl (Cbz) group offers orthogonality to the Boc group, as it is stable to acidic conditions and is typically removed by catalytic hydrogenolysis.[2][4] The protection reaction proceeds via nucleophilic acyl substitution of the amine on benzyl chloroformate.[5]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 1 equivalent of this compound in a mixture of THF and water (2:1 v/v).
-
Basification: Add 2 equivalents of sodium bicarbonate to the solution.
-
Protection: Cool the mixture to 0°C and add 1.2 equivalents of benzyl chloroformate dropwise.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by silica gel column chromatography if necessary.
Expert Insights: Schotten-Baumann conditions, employing an aqueous base, are effective for this protection.[5] Maintaining a low temperature during the addition of the highly reactive Cbz-Cl helps to control the reaction and minimize the formation of byproducts.
Protocol 3: N-Fmoc Protection of this compound
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is favored in solid-phase peptide synthesis due to its base-lability, allowing for deprotection under conditions that leave acid-labile groups intact.[6]
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Suspend 1 equivalent of this compound in a mixture of 1,4-dioxane and water (1:1 v/v).
-
Basification: Add 2 equivalents of sodium bicarbonate.
-
Protection: Add 1.1 equivalents of Fmoc-Cl and stir the mixture vigorously at room temperature for 4-8 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Expert Insights: The choice of solvent can be critical for Fmoc protections. Dioxane/water is a common system, but for substrates with poor solubility, alternatives like acetone/water can be explored.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; steric hindrance; low nucleophilicity of the amine. | Increase reaction time and/or temperature. Consider using a stronger base or a more reactive protecting agent (e.g., Fmoc-OSu instead of Fmoc-Cl). |
| Multiple Products | Di-protection (formation of N,N-diprotected product); reaction at the amide nitrogen. | Use a stoichiometric amount of the protecting agent. Maintain a low reaction temperature. |
| Difficult Purification | Unreacted starting material or reagents. | Optimize the reaction to drive it to completion. Employ column chromatography for purification. |
Conclusion
The N-protection of this compound is a crucial step in the synthetic routes toward a multitude of complex molecules. The protocols detailed herein for Boc, Cbz, and Fmoc protection provide a solid foundation for researchers. The choice of protecting group should be made in the context of the overall synthetic plan, considering the stability of the protected intermediate to subsequent reaction conditions and the orthogonality of the deprotection step. By understanding the underlying principles and potential challenges, scientists can confidently and efficiently advance their research and development objectives.
References
- Benchchem. (2025). Technical Support Center: Amino Group Protection in 2-Amino-6-chlorobenzoyl Chloride Reactions.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
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- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
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- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- National Center for Biotechnology Information. (n.d.). N-(2-amino-6-methylphenyl)-2-chlorobenzamide. PubChem Compound Summary for CID 43152252.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 2- Amino-6-chlorobenzoyl Chloride and 2-Aminobenzoyl Chloride.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
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- Master Organic Chemistry. (2018).
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- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 103.
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The Strategic Synthesis of 8-Chloroquinazolinones: An Application Guide to 2-Amino-6-chlorobenzamide
Introduction: The Quinazolinone Core and the Significance of the 8-Chloro Moiety
Quinazolinones represent a privileged heterocyclic scaffold, forming the structural foundation of a multitude of biologically active compounds and approved pharmaceuticals. Their derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The strategic placement of substituents on the quinazolinone core is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-6-chlorobenzamide as a key precursor for the synthesis of 8-chloro-substituted quinazolin-4(3H)-ones. The presence of a chlorine atom at the 8-position of the quinazolinone ring is of particular interest, as this halogen can significantly influence the molecule's binding affinity to biological targets and its metabolic stability. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the mechanistic nuances associated with this specific precursor.
The Role of this compound: A Precursor with Unique Reactivity
The classical approach to quinazolinone synthesis often involves the cyclocondensation of a 2-aminobenzamide derivative with a suitable one or two-carbon synthon, such as an aldehyde, orthoester, or carboxylic acid.[3][4] The choice of this compound as the starting material directly installs a chlorine atom at the 8-position of the resulting quinazolinone ring.
The 6-chloro substituent on the 2-aminobenzamide ring plays a dual role in influencing the reaction. Electronically, the chlorine atom is an electron-withdrawing group, which can modulate the nucleophilicity of the adjacent amino group and the reactivity of the amide moiety. Sterically, its position ortho to the amino group can introduce steric hindrance, potentially affecting the rate and outcome of the cyclization reaction. A thorough understanding of these effects is crucial for optimizing reaction conditions and achieving desired yields.
Synthetic Pathways to 8-Chloroquinazolinones
Several synthetic strategies can be employed to construct the 8-chloroquinazolinone scaffold from this compound. The most common and versatile methods involve the reaction with aldehydes and orthoesters.
Protocol 1: Synthesis of 2-Aryl-8-chloro-4(3H)-quinazolinones via Condensation with Aromatic Aldehydes
This protocol details a two-step, one-pot reaction involving the initial condensation of this compound with an aromatic aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final quinazolinone. This method is widely applicable for the synthesis of a diverse library of 2-aryl substituted quinazolinones.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 170.6 mg).
-
Reagent Addition: Add the desired aromatic aldehyde (1.1 mmol) and a suitable solvent such as ethanol or acetic acid (5-10 mL).
-
Catalyst Addition: Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 mmol).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The initial condensation to the dihydroquinazolinone intermediate is usually complete within 2-4 hours.
-
Oxidation: Once the formation of the intermediate is complete, introduce an oxidizing agent, such as (diacetoxyiodo)benzene (PIDA) or simply allow for aerial oxidation in the presence of a suitable catalyst, and continue to reflux until the reaction is complete (as monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting precipitate.
-
Purification: Wash the crude solid with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure 2-aryl-8-chloro-4(3H)-quinazolinone.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of this compound.
-
Oxidizing Agent: The initially formed 2,3-dihydroquinazolinone is a stable intermediate. An oxidizing agent is required to remove two hydrogen atoms and form the fully aromatic and thermodynamically more stable quinazolinone ring system.
Data Presentation: Representative Yields for 2-Aryl-8-chloro-4(3H)-quinazolinone Synthesis
| Entry | Aromatic Aldehyde | Typical Yield (%) |
| 1 | Benzaldehyde | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 88-96 |
| 3 | 4-Methoxybenzaldehyde | 82-92 |
| 4 | 4-Nitrobenzaldehyde | 80-90 |
Note: Yields are indicative and can vary based on the specific reaction conditions and the purity of the starting materials.
Visualization of the Workflow:
Caption: Workflow for the synthesis of 2-Aryl-8-chloro-4(3H)-quinazolinones.
Protocol 2: Synthesis of 8-Chloro-4(3H)-quinazolinone using Triethyl Orthoformate
This protocol describes the reaction of this compound with triethyl orthoformate, which serves as a one-carbon synthon, to yield the unsubstituted (at the 2-position) 8-chloro-4(3H)-quinazolinone. This is a robust and high-yielding reaction.[5]
Experimental Protocol:
-
Reaction Setup: In a pressure tube or a sealed vial, combine this compound (1.0 mmol, 170.6 mg) and absolute ethanol (2-3 mL).
-
Reagent Addition: Add triethyl orthoformate (1.5 to 3.0 equivalents) and glacial acetic acid (2.0 to 3.0 equivalents).[5]
-
Reaction: Seal the vessel and heat the mixture to 110 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully release any pressure. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by trituration with ether-pentane or by recrystallization from ethanol to yield pure 8-chloro-4(3H)-quinazolinone.
Mechanistic Insights:
The reaction is believed to proceed through the initial formation of an ethoxyimidate intermediate from the reaction of the amine with triethyl orthoformate. This is followed by an intramolecular cyclization with the loss of ethanol to form the quinazolinone ring. The acetic acid acts as a catalyst to facilitate both the initial condensation and the subsequent cyclization.
Visualization of the Reaction Mechanism:
Caption: Simplified mechanism for the synthesis of 8-Chloro-4(3H)-quinazolinone.
Spectroscopic Characterization
The structural confirmation of the synthesized 8-chloroquinazolinones is achieved through a combination of spectroscopic techniques. Below is a summary of the expected characteristic data for a representative compound, 8-chloro-2-phenyl-4(3H)-quinazolinone.
Data Presentation: Spectroscopic Data for 8-Chloro-2-phenyl-4(3H)-quinazolinone
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.6 (br s, 1H, NH), 8.2-7.5 (m, 8H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 162.5 (C=O), 152.0, 148.0, 135.0, 132.0, 131.0, 129.0, 128.5, 128.0, 127.0, 126.0, 121.0 |
| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 1680-1660 (C=O stretch, amide), 1610-1580 (C=C stretch, aromatic) |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₄H₉ClN₂O: 257.04; found: 257.05 |
Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.[4][6]
Safety and Handling of this compound
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water and seek medical advice.
-
Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information before handling this compound.
Conclusion: A Versatile Precursor for Drug Discovery
This compound serves as a valuable and versatile precursor for the synthesis of a wide range of 8-chloro-substituted quinazolinones. The protocols and insights provided in this application note offer a robust framework for researchers to efficiently synthesize these important heterocyclic compounds. The ability to readily introduce the 8-chloro moiety, a common feature in many biologically active molecules, makes this compound a key building block in the arsenal of medicinal chemists and drug development professionals. The judicious selection of reaction partners and conditions allows for the creation of diverse molecular libraries, paving the way for the discovery of novel therapeutic agents.
References
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI. [Link]
-
One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis of Certain 6-Chloro 2-Substituted Quinazolin-4-Ones, 6-Chloro 2,4 Disubstituted Quinazolines and Related Fused Analogues as Counterparts of Folic Acid Analogues. (1992). Oriental Journal of Chemistry. [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
-
Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. (2014). The Royal Society of Chemistry. [Link]
-
A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. (2016). PubMed Central. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. [Link]
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (n.d.). PubMed Central. [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). MDPI. [Link]
-
Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and Orthoesters. (2018). PubMed Central. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). PubMed Central. [Link]
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- 2. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Amino-6-chlorobenzamide Scaffolds in Modern Medicinal Chemistry
Introduction: The Versatility of the 2-Aminobenzamide Moiety
In the landscape of contemporary drug discovery, the 2-aminobenzamide scaffold has emerged as a privileged structure, prized for its synthetic tractability and its ability to engage in crucial hydrogen bonding interactions within the active sites of various enzymatic targets. The strategic placement of amino and amide functionalities on a benzene ring provides a versatile platform for the construction of complex heterocyclic systems. 2-Amino-6-chlorobenzamide, with its additional chloro substituent, offers a unique combination of reactive handles that medicinal chemists can exploit to fine-tune the steric and electronic properties of drug candidates. The presence of the chlorine atom can enhance binding affinity, modulate metabolic stability, and provide a vector for further chemical elaboration through cross-coupling reactions.[1] This application note will delve into the utility of this scaffold, with a particular focus on its role as a key building block in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology.
Core Principles of Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the nucleophilic primary amine, the carboxamide, and the deactivating, ortho-, para-directing chloro group.
-
Amine Group Reactivity : The primary amino group at the C2 position is a potent nucleophile, readily undergoing acylation, alkylation, and condensation reactions. This allows for the straightforward introduction of a wide array of side chains and the construction of fused heterocyclic rings.[2]
-
Amide Functionality : The benzamide moiety is a crucial pharmacophoric element, often participating in hydrogen bond networks within a biological target's active site. It can also serve as a precursor for cyclization reactions to form heterocycles like quinazolinones.
-
Chloro Substituent : The chlorine atom at the C6 position influences the acidity of the amine and the overall electron density of the aromatic ring. It also serves as a valuable synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl substituents.[1]
Case Study: Synthesis of a Key Intermediate for the Kinase Inhibitor Dasatinib
A prime example of the application of a closely related scaffold is in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[2] A key intermediate in many synthetic routes to Dasatinib is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide . While not directly starting from this compound, the synthesis of this intermediate showcases the fundamental chemical transformations that are applicable to this class of compounds.
The synthesis of this key intermediate highlights the strategic use of a substituted aniline, 2-chloro-6-methylaniline, which bears the same substitution pattern as this compound. This underscores the importance of the 2-chloro-6-substituted aniline motif in achieving the desired pharmacological profile for kinase inhibition.
Synthetic Workflow Overview
The following diagram illustrates a common synthetic pathway to the key Dasatinib intermediate, which can be conceptually adapted for derivatives of this compound.
Caption: Synthetic pathway to Dasatinib highlighting the formation of a key thiazole carboxamide intermediate.
Detailed Experimental Protocol: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from established literature procedures for the synthesis of a key Dasatinib intermediate and serves as a representative workflow for the utilization of 2-chloro-6-substituted anilines.[2]
Part 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Chloro-6-methylaniline | 141.59 | 59.5 | 0.42 |
| Pyridine | 79.10 | 50.5 | 0.63 |
| 3-Ethoxyacryloyl chloride | 134.56 | 84.7 | 0.63 |
| Tetrahydrofuran (THF) | - | 600 mL | - |
| Toluene | - | 275 mL | - |
| 1N Hydrochloric acid | - | 115 mL | - |
Procedure:
-
To a stirred solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (50.5 g, 0.63 mol) in tetrahydrofuran (600 mL) cooled to 0-5 °C, slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol), maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture to 0-10 °C and add 1N hydrochloric acid (115 mL).
-
Dilute the mixture with water (310 mL) and concentrate under reduced pressure to a thick slurry.
-
Add toluene (275 mL) to the slurry and stir for 15 minutes at room temperature, then for 1 hour at 0 °C.
-
Filter the resulting solid, wash with cold toluene, and dry under vacuum to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.
Part 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 239.69 | 10.0 | 0.0417 |
| N-Bromosuccinimide (NBS) | 177.98 | 7.8 | 0.0438 |
| Thiourea | 76.12 | 3.5 | 0.0460 |
| Ethanol | - | 100 mL | - |
Procedure:
-
To a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (10.0 g, 0.0417 mol) in ethanol (100 mL), add N-bromosuccinimide (7.8 g, 0.0438 mol) portion-wise over 30 minutes at room temperature.
-
Stir the mixture for 1 hour.
-
Add thiourea (3.5 g, 0.0460 mol) and heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Mechanism of Action: Inhibition of Src/Abl Kinases by Dasatinib
Dasatinib functions as a potent inhibitor of multiple tyrosine kinases, including the Bcr-Abl fusion protein and members of the Src family of kinases.[2] In CML, the constitutively active Bcr-Abl kinase drives uncontrolled proliferation of white blood cells. Dasatinib binds to the ATP-binding site of the kinase domain in its active conformation, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that lead to cell proliferation and survival.
Sources
2-Amino-6-chlorobenzamide as an intermediate for pharmaceutical synthesis
Application Note & Protocols
Topic: 2-Amino-6-chlorobenzamide as a Versatile Intermediate for Pharmaceutical Synthesis
Abstract
This compound is a substituted anthranilamide that serves as a valuable and versatile building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine, a stable amide, and a strategically positioned chloro substituent—offers multiple reaction pathways for constructing complex heterocyclic systems.[1] This guide provides an in-depth analysis of the molecule's reactivity profile and presents a detailed, field-proven protocol for its application in the synthesis of the quinazolinone scaffold, a privileged core structure found in numerous pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.
Physicochemical Properties & Reactivity Profile
A comprehensive understanding of this compound's properties is fundamental to its effective use in synthesis. The interplay between its three functional groups dictates its reactivity and potential applications.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [2] |
| Molecular Weight | 170.60 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 3033-06-3 | N/A (Inferred) |
| Appearance | Inferred: Solid, off-white to light yellow powder | [4] |
| Solubility | Soluble in aprotic organic solvents like DMF, DMSO | [5] |
The molecule's reactivity is centered around three key sites, as illustrated below.
Caption: Key reactivity sites of this compound.
-
Primary Aromatic Amine: This is the most versatile functional group. Its nucleophilic character is central to condensation reactions with carbonyl compounds, such as aldehydes and ketones, which is a cornerstone for building heterocyclic rings like quinazolinones.[1]
-
Chlorinated Aromatic Ring: The electron-withdrawing chlorine atom deactivates the aromatic ring but also serves as a crucial handle for advanced synthetic transformations. It can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or, under specific conditions, Nucleophilic Aromatic Substitution (SNAr) to introduce further complexity.[1]
-
Amide Functional Group: The amide bond is generally stable under many reaction conditions, making it a reliable spectator group during transformations at the other sites.[1] However, it can be hydrolyzed under harsh acidic or basic conditions.
Application in Heterocyclic Synthesis: The Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The condensation of a 2-aminobenzamide with an aldehyde or its equivalent is a classical and efficient method for constructing this scaffold.[1]
The reaction proceeds via an initial nucleophilic attack of the primary amine onto the aldehyde's carbonyl carbon, forming an imine intermediate after dehydration. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the imine, leading to the final quinazolinone ring system.
Caption: General workflow for quinazolinone synthesis.
Detailed Protocol: Synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one
This protocol describes a representative synthesis using this compound and benzaldehyde. The causality behind each step is explained to ensure a robust and reproducible outcome.
Rationale: This specific reaction is chosen to demonstrate the primary utility of the starting material in a well-established, high-value transformation. Benzaldehyde is a simple, effective electrophile for this cyclocondensation.
Table 2: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | Starting Material |
| Benzaldehyde | ≥99% | Standard Supplier | Reactant |
| Acetic Acid, Glacial | ACS Grade | Standard Supplier | Solvent & Catalyst |
| Ethanol | 95% or Absolute | Standard Supplier | Recrystallization Solvent |
| Deionized Water | N/A | In-house | For workup |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | Drying Agent |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.71 g, 10.0 mmol, 1.0 eq).
-
Add glacial acetic acid (20 mL). Stir the mixture until the solid is fully dissolved.
-
Add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 eq) to the solution.
-
Causality: Glacial acetic acid serves as both the solvent and an acid catalyst. It protonates the aldehyde's carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux (approx. 120-130°C) using a heating mantle.
-
Allow the reaction to proceed for 4-6 hours.
-
Trustworthiness: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate will form.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with an additional 50 mL of cold deionized water.
-
Causality: The product is insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the acetic acid solution, providing an effective method for initial isolation.
-
-
Purification:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 40-50 mL) to dissolve the solid completely. If needed, add hot water dropwise until the solution becomes slightly cloudy, then add a few drops of ethanol to clarify.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.
-
Causality: Recrystallization is a purification technique that removes impurities. The ideal solvent system (ethanol/water) is one in which the product is soluble at high temperatures but poorly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.
-
Expected Results & Data
Table 3: Summary of Expected Experimental Outcome
| Parameter | Expected Value/Observation |
| Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | >250 °C (literature dependent) |
| Purity (by HPLC) | ≥98% |
Table 4: Hypothetical Characterization Data
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, NH), 8.2-7.5 (m, 8H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.5, 148.0, 147.5, 135.0, 131.5, 130.0, 129.0, 128.5, 128.0, 127.0, 121.0 |
| Mass Spec (ESI+) | m/z 257.06 [M+H]⁺ |
Safety & Handling Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin and serious eye irritation. Avoid breathing dust.[6][7] Handle in accordance with good industrial hygiene and safety practices.[8]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care.
-
Benzaldehyde: Harmful if swallowed. Causes skin irritation.
Dispose of all chemical waste according to institutional and local regulations.[7]
Conclusion
This compound is a highly effective intermediate for the synthesis of complex pharmaceutical scaffolds. Its defined reactivity allows for predictable and high-yielding transformations, particularly in the construction of quinazolinone cores. The protocol detailed herein provides a reliable and scalable method for researchers, demonstrating the practical utility of this building block in drug discovery and development pipelines.
References
-
PubChemLite. (n.d.). This compound (C7H7ClN2O). Retrieved from [Link]
-
Al-Omar, M. A., & Adel-Sattar, A. A. (2010). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 15(7), 4893-4903. Retrieved from [Link]
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- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C7H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. 2-Amino-4-chlorobenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Notes and Protocols for the Acylation of 2-Amino-6-chlorobenzamide: A Guide for Synthetic Chemists
Introduction: The Challenge and Opportunity in Acylating Substituted Anilines
In the landscape of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Among these, 2-Amino-6-chlorobenzamide presents a synthetically interesting yet challenging substrate. Its inherent functionalities—a nucleophilic amino group, an amide, and a halogenated aromatic ring—offer multiple avenues for chemical modification. However, the direct Friedel-Crafts acylation of this and similar aniline derivatives is notoriously difficult. The primary obstacle lies in the interaction between the amino group and the Lewis acid catalyst essential for the reaction. The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid (e.g., AlCl₃), deactivating the catalyst and rendering it ineffective for promoting the acylation of the aromatic ring.[1][2][3] This interaction also places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully achieve the acylation of this compound. We will present a robust, field-proven protocol involving a protecting group strategy that circumvents the challenges of direct acylation. Furthermore, we will explore alternative methodologies, such as the Fries rearrangement and transition-metal-catalyzed C-H activation, offering a broader perspective on the synthetic possibilities for this valuable scaffold.
Core Strategy: A Protecting Group Approach to Friedel-Crafts Acylation
The most reliable method for the Friedel-Crafts acylation of anilines involves the temporary protection of the amino group as an amide.[5] This strategy effectively masks the problematic basicity of the nitrogen atom, allowing the classical Friedel-Crafts reaction to proceed. The acylamino group is an ortho-, para-director, guiding the incoming acyl group to the positions activated by the nitrogen's lone pair, albeit with some deactivation compared to a free amino group.[6]
Experimental Workflow Overview
The overall synthetic strategy is a three-step process:
-
Protection: The amino group of this compound is acylated to form an N-acyl derivative (e.g., an acetamide).
-
Friedel-Crafts Acylation: The N-protected substrate undergoes Friedel-Crafts acylation to introduce the desired acyl group onto the aromatic ring.
-
Deprotection: The N-acyl protecting group is removed to yield the acylated this compound.
Caption: Workflow for the acylation of this compound via a protection strategy.
Detailed Experimental Protocols
Part 1: Protection of the Amino Group (N-Acetylation)
Rationale: Acetylation of the amino group is a straightforward and efficient method to reduce its basicity and prevent interference with the Lewis acid catalyst in the subsequent Friedel-Crafts step. Acetic anhydride is a common and effective acetylating agent.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-carbamoyl-3-chlorophenyl)acetamide.
-
Purify the product by recrystallization or column chromatography if necessary.
| Reagent | Molar Ratio | Purity |
| This compound | 1.0 | >98% |
| Acetic Anhydride | 1.1 | >99% |
| Pyridine | 1.2 | >99% |
Table 1: Stoichiometry for the N-Acetylation Protection Step.
Part 2: Friedel-Crafts Acylation of N-(2-carbamoyl-3-chlorophenyl)acetamide
Rationale: With the amino group protected, the Friedel-Crafts acylation can now be performed. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation. The acylamino group is expected to direct the incoming acyl group primarily to the para position relative to itself, due to steric hindrance at the ortho positions.
Materials:
-
N-(2-carbamoyl-3-chlorophenyl)acetamide
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (2.5 eq).
-
Add anhydrous DCM or DCE and cool the suspension to 0 °C.
-
In a separate flask, dissolve N-(2-carbamoyl-3-chlorophenyl)acetamide (1.0 eq) and the desired acyl chloride (1.2 eq) in the same anhydrous solvent.
-
Slowly add the solution of the amide and acyl chloride to the AlCl₃ suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Reagent | Molar Ratio | Notes |
| N-(2-carbamoyl-3-chlorophenyl)acetamide | 1.0 | Must be thoroughly dried. |
| Acyl Chloride | 1.2 | Freshly distilled for best results. |
| Aluminum Chloride (AlCl₃) | 2.5 | Anhydrous, handle in a glovebox or dry bag. |
Table 2: Reagent Stoichiometry for the Friedel-Crafts Acylation Step.
Part 3: Deprotection of the N-Acetyl Group
Rationale: The final step is the removal of the acetyl protecting group to reveal the free amino group. This is typically achieved by acid or base-catalyzed hydrolysis.
Materials:
-
Acylated N-protected intermediate
-
Hydrochloric Acid (e.g., 6 M HCl) or Sodium Hydroxide (e.g., 10% aq. NaOH)
-
Ethanol or Methanol
Procedure (Acidic Hydrolysis):
-
Dissolve the acylated N-protected intermediate in a mixture of ethanol and 6 M HCl.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Alternative Synthetic Strategies
While the protecting group strategy is highly reliable, other methods may be suitable for specific research objectives.
Fries Rearrangement
The Fries rearrangement offers an alternative route to C-acylated anilines.[7][8] This reaction involves the intramolecular rearrangement of an N-acyl group to the aromatic ring, catalyzed by a Lewis acid. The reaction typically yields a mixture of ortho and para isomers, with the product ratio being influenced by reaction temperature and solvent.[7]
Caption: Conceptual pathway of the Fries Rearrangement for acylation.
Transition Metal-Catalyzed C-H Acylation
Recent advances in organometallic chemistry have led to the development of transition metal-catalyzed methods for the direct acylation of C-H bonds.[9][10] Palladium and ruthenium-based catalysts have shown promise for the ortho-acylation of anilides.[11][12] These methods often exhibit high regioselectivity and functional group tolerance, providing a more atom-economical approach compared to traditional Friedel-Crafts reactions.
Data Analysis and Characterization
The successful synthesis of the desired acylated this compound should be confirmed through a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the position of the newly introduced acyl group.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the amide and the newly introduced ketone.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the isolated products.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in protection step | Incomplete reaction or hydrolysis of acetic anhydride. | Ensure anhydrous conditions. Increase reaction time or slightly warm the reaction mixture. |
| No reaction in Friedel-Crafts step | Deactivated substrate or inactive catalyst. | Confirm the complete protection of the amino group. Use fresh, anhydrous AlCl₃. Consider a more reactive acylating agent or a stronger Lewis acid. |
| Formation of multiple products | Isomer formation or side reactions. | Optimize reaction temperature and solvent to favor the desired isomer. Ensure slow addition of reagents to control the reaction. |
| Difficult deprotection | Steric hindrance or stable amide bond. | Increase the concentration of the acid/base, prolong the reaction time, or increase the reflux temperature. |
Table 3: Troubleshooting Guide.
Conclusion
The acylation of this compound, while challenging via direct Friedel-Crafts methodology, is readily achievable through a well-defined protecting group strategy. The protocols detailed in this application note provide a reliable and reproducible pathway for the synthesis of acylated derivatives of this important scaffold. By understanding the underlying chemical principles and considering the alternative strategies presented, researchers can effectively incorporate this versatile building block into their synthetic programs for the development of novel pharmaceuticals and functional materials.
References
-
Wang, G.-W., Yuan, T.-T., & Wu, X.-L. (2011). Direct Ortho-Acetoxylation of Anilides via Palladium-Catalyzed sp2 C−H Bond Oxidative Activation. The Journal of Organic Chemistry, 76(11), 4559–4565. [Link]
-
Zhang's ortho-acylation of anilide. [Link]
-
C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry. [Link]
-
Novák, Z. Mild Palladium-Catalyzed Oxidative Direct ortho C-H aczlation of Anilides under Aqueous Conditions. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. (2022). YouTube. [Link]
- Method of friedel-crafts acylation of anilides.
-
Is the Friedel-Crafts acylation of aniline difficult?. Quora. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Friedel-Crafts acylation of anilides. (2021). Sciencemadness.org. [Link]
-
Fries rearrangement. Wikipedia. [Link]
-
Protonation of aniline slows electrophilic aromatic substitution... Pearson+. [Link]
-
Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
- Friedel-Crafts acylation reaction of anilides.
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). National Institutes of Health. [Link]
-
Fries Rearrangement. Organic Chemistry Portal. [Link]
-
Explain why: Aniline does not undergo Friedel–Crafts reaction ?. (2023). Sathee Forum. [Link]
-
friedel-crafts acylation reaction: Topics by Science.gov. Science.gov. [Link]
-
EAS Friedel Crafts Alkylation and Acylation. Chad's Prep®. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
Friedel-Crafts Acylation with Amides. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
-
Friedel-Crafts Acylation with Amides. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]
-
Fries Rearrangement of Aryl Formates Promoted by BCl . Mechanistic Evidence from 11B NMR Spectra and DFT Calculations*. Zeitschrift für Naturforschung. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
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Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. [Link]
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2-Amino-6-chloro-N-methylbenzamide. National Institutes of Health. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. MDPI. [Link]
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Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. (2012). PubMed. [Link]
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N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. [Link]
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
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N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]
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Application Note: Comprehensive Analytical Strategies for the Characterization of 2-Amino-6-chlorobenzamide and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 2-Amino-6-chlorobenzamide and its related derivatives. These compounds are significant building blocks in medicinal chemistry, making their unequivocal identification, purity assessment, and structural elucidation paramount. This application note moves beyond a simple listing of methods to explain the underlying scientific principles and rationale, ensuring that the described protocols are robust and self-validating. We will delve into chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section includes detailed, step-by-step protocols and data interpretation guidance, grounded in authoritative standards.
Introduction: The Analytical Imperative for this compound Derivatives
This compound and its analogues are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[1] The precise arrangement of the amino, chloro, and benzamide functionalities provides a versatile scaffold for developing novel therapeutic agents. However, the synthetic routes to these compounds can yield a variety of impurities, including regioisomers, starting material residues, and degradation products. The presence of these impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Therefore, a robust analytical control strategy is not merely a regulatory requirement but a scientific necessity. The objective of this guide is to provide a comprehensive framework for the characterization of these molecules, ensuring data integrity and reliability throughout the drug development lifecycle. The validation of these analytical procedures is critical to demonstrate that they are fit for their intended purpose.[2][3]
Foundational Principles of Method Validation
Before delving into specific techniques, it is crucial to understand the principles of analytical method validation, which ensures the reliability of the generated data. All protocols described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[2][4][5] The core validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[6][7]
-
Accuracy: The closeness of the test results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability and intermediate precision.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][6]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
The following workflow illustrates the logical progression of analytical characterization and validation.
Caption: A generalized workflow for the analytical characterization of a new chemical entity.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating the target analyte from impurities and for quantitative analysis. The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound derivatives.[9] A reversed-phase method is typically the most suitable approach.
Rationale for Method Design: A C18 column is selected for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of selectivity and retention time. The addition of a small amount of acid, like formic acid, helps to ensure the consistent protonation of the amino group, leading to sharper peaks and improved reproducibility.[10] UV detection is appropriate due to the presence of the aromatic ring, which absorbs UV light.[9]
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[9]
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-19 min: 90% to 10% B19-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by UV-Vis scan) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
The purity is typically assessed by calculating the area percentage of the main peak relative to the total peak area.
-
For quantitative analysis of the active ingredient or specific impurities, a calibration curve should be generated using certified reference standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities or if the this compound derivative can be made volatile through derivatization, GC-MS offers excellent separation efficiency and definitive identification capabilities.[11] Direct analysis of benzamides by GC can be challenging due to their polarity and potential for thermal degradation. Derivatization of the amine and amide groups to less polar and more volatile esters or silyl ethers is a common strategy.
Rationale for Method Design: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bonds into N-Si(CH₃)₃ groups, increasing volatility and thermal stability. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating these derivatized compounds. Mass spectrometry provides both quantitative data and structural information for peak identification.
Experimental Protocol: GC-MS for Volatile Impurity Profiling (with Derivatization)
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of the sample into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Condition |
| GC-MS System | GC with a capillary column inlet and a Mass Spectrometer detector |
| Column | Rtx-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with libraries (e.g., NIST) and by interpreting their fragmentation patterns.
-
Quantify impurities using an internal standard or by area percent, assuming similar response factors for structurally related compounds.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale for Data Acquisition: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms in the molecule. For a definitive assignment of all signals, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Spectral Width | ~16 ppm | ~240 ppm |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16-64 | 1024 or more |
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Expected ¹H NMR Signals: Look for signals corresponding to the aromatic protons (typically 7.0-8.0 ppm), the amide protons (broad signals, often downfield), and the amino protons (also broad). The splitting patterns of the aromatic protons will be indicative of the substitution pattern.
-
Expected ¹³C NMR Signals: Expect signals for the carbonyl carbon (~165-175 ppm) and the aromatic carbons (~110-150 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for Use: FT-IR is excellent for confirming the presence of key functional groups such as the N-H bonds of the amine and amide, the C=O of the amide, and the C-Cl bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.[12]
-
-
Data Interpretation:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance |
| N-H Stretch (Amine & Amide) | 3100 - 3500 | Primary amine (NH₂) shows two bands. Amide N-H can be broad. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity. |
| C=O Stretch (Amide) | 1630 - 1690 | Strong, sharp peak. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong peaks. |
| C-N Stretch | 1250 - 1350 | Medium intensity. |
| C-Cl Stretch | 600 - 800 | Medium to strong intensity. |
Mass Spectrometry (MS) for Structural Confirmation
In addition to its use as a detector for GC and HPLC, standalone MS (typically with direct infusion) is used to determine the molecular weight and to study fragmentation patterns, which provide structural clues.
Rationale for Fragmentation Analysis: Under electron ionization (EI), molecules fragment in predictable ways. The fragmentation pattern of this compound will be influenced by the stable aromatic ring and the functional groups. The presence of chlorine is easily identified by the characteristic M+2 isotope peak with an intensity approximately one-third of the molecular ion peak.[12]
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Key Fragmentation Events:
-
Loss of Amido Radical (-NH₂): Alpha-cleavage next to the carbonyl group can lead to the loss of an amino radical, forming a stable acylium ion.[13]
-
Loss of Carbon Monoxide (-CO): The acylium ion can further lose a neutral CO molecule.[13]
-
Cleavage of the Amide Bond: The entire amide group can be cleaved, though this is less common as a primary fragmentation step.
Conclusion
The analytical characterization of this compound derivatives requires a multi-faceted approach that combines the separation power of chromatography with the detailed structural insights of spectroscopy. The protocols outlined in this application note provide a robust framework for ensuring the identity, purity, and quality of these important pharmaceutical building blocks. Adherence to the principles of method validation as stipulated by ICH guidelines is paramount for generating reliable and defensible data in a regulated environment.[6][14] By understanding the "why" behind each experimental choice, researchers can confidently develop and apply analytical methods that are truly fit for purpose.
References
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- LCGC North America. (2014, August 22).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- LinkedIn. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- BenchChem. 2-Amino-6-chlorobenzimidamide | Research Chemical.
- BenchChem.
- BenchChem.
- ResearchGate. Gas Chromatography–Mass Spectrometry and Benzamide.
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide.
- YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
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The Strategic Utility of 2-Amino-6-chlorobenzamide in the Forge of Bioactive Heterocycles: Application Notes and Protocols
Introduction: A Privileged Scaffold for Complex Molecular Architectures
In the landscape of medicinal chemistry and drug development, the quest for novel molecular frameworks with therapeutic potential is perpetual. Among the myriad of starting materials, 2-amino-6-chlorobenzamide emerges as a uniquely versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its strategic arrangement of a nucleophilic amino group, an amide moiety, and a sterically influencing chloro substituent on the benzene ring offers a rich platform for a variety of cyclization strategies. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and mechanistic insights for the construction of key heterocyclic systems, including quinazolinones, benzodiazepines, and benzotriazines. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource for leveraging this valuable building block in their synthetic endeavors.
The presence of the chlorine atom at the 6-position, ortho to the amino group, exerts a significant influence on the reactivity of the molecule. It can act as a steric director, influencing the regioselectivity of cyclization reactions, and its electronic effects can modulate the nucleophilicity of the adjacent amino group. Furthermore, this chloro substituent is retained in the final heterocyclic product, providing a handle for further functionalization and diversification of the molecular scaffold.
I. Synthesis of 8-Chloroquinazolin-4(3H)-ones: A Cornerstone of Medicinal Chemistry
The quinazolinone core is a privileged scaffold found in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The reaction of this compound with various one-carbon sources provides a direct and efficient route to 8-chloro-substituted quinazolin-4(3H)-ones.
Causality Behind Experimental Choices:
The selection of the C1 source (e.g., formic acid, triethyl orthoformate, acetic anhydride) directly determines the substituent at the 2-position of the quinazolinone ring. The reaction typically proceeds via an initial acylation of the amino group, followed by an acid- or base-catalyzed intramolecular cyclization and dehydration. The 6-chloro group on the starting material ultimately resides at the 8-position of the quinazolinone ring system.
Experimental Protocol 1: Synthesis of 8-Chloroquinazolin-4(3H)-one
This protocol details the synthesis of the parent 8-chloroquinazolin-4(3H)-one using formic acid as the C1 source.
Materials:
-
This compound
-
Formic acid (88%)
-
Ethanol
-
Sodium hydroxide (for workup)
-
Hydrochloric acid (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in formic acid (5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with cold water to remove excess formic acid.
-
To purify, resuspend the crude solid in a dilute aqueous solution of sodium hydroxide to dissolve the product.
-
Filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 5-6 to re-precipitate the 8-chloroquinazolin-4(3H)-one.
-
Filter the purified product, wash with cold water, and dry under vacuum.
| Reactant | Product | Typical Yield | Key Reaction Conditions |
| This compound | 8-Chloroquinazolin-4(3H)-one | 75-85% | Reflux in formic acid, 2-4 hours |
| This compound | 2-Methyl-8-chloroquinazolin-4(3H)-one | 70-80% | Reflux in acetic anhydride, 2-3 hours |
| This compound | 8-Chloro-2-phenylquinazolin-4(3H)-one | 65-75% | Reaction with benzoyl chloride followed by cyclization |
Experimental Protocol 2: Synthesis of 2-Substituted-8-chloroquinazolin-4(3H)-ones
To introduce substituents at the 2-position, orthoesters or acid anhydrides can be employed. This protocol outlines the synthesis of 2-methyl-8-chloroquinazolin-4(3H)-one using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as toluene or dioxane, add acetic anhydride (1.5-2 equivalents) and a catalytic amount of pyridine.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is triturated with ethanol or a mixture of ethanol and water to induce crystallization.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
Figure 1: Synthetic routes to 8-chloroquinazolin-4(3H)-one derivatives.
II. Synthesis of 8-Chlorobenzodiazepine Scaffolds: Access to CNS-Active Compounds
Benzodiazepines are a well-established class of psychoactive drugs that act on the central nervous system. The unique substitution pattern of this compound provides a pathway to novel benzodiazepine analogs. A key synthetic strategy involves the initial acylation of the amino group with a suitable building block, followed by intramolecular cyclization.
Causality Behind Experimental Choices:
The synthesis of benzodiazepine-2,5-diones from this compound typically involves a two-step process. First, an N-acylation reaction with an α-haloacetyl chloride (e.g., chloroacetyl chloride) introduces the necessary carbon framework. The subsequent intramolecular cyclization, often base-mediated, proceeds via nucleophilic attack of the amide nitrogen onto the carbon bearing the halogen, forming the seven-membered diazepine ring. The 6-chloro group of the starting material becomes the 8-chloro substituent in the final benzodiazepine product.
Experimental Protocol 3: Synthesis of 8-Chloro-1,4-benzodiazepine-2,5-dione
This protocol provides a general procedure for the synthesis of an 8-chlorobenzodiazepine-2,5-dione scaffold.
Materials:
-
This compound
-
Chloroacetyl chloride
-
A non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
A base for cyclization (e.g., sodium hydride, potassium carbonate)
Procedure:
Step 1: N-Acylation
-
Dissolve this compound (1 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-carbamoyl-3-chlorophenyl)-2-chloroacetamide intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a suitable anhydrous solvent such as DMF or THF.
-
Add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the 8-chloro-1,4-benzodiazepine-2,5-dione.
Figure 2: Workflow for the synthesis of an 8-chlorobenzodiazepine-2,5-dione.
III. Diazotization and Cyclization: Formation of 8-Chloro-1H-benzo[d][1][2][3]triazin-4(3H)-one
The reaction of the amino group of this compound with nitrous acid opens a pathway to the formation of benzotriazine derivatives. This transformation is a powerful tool for introducing a three-nitrogen heterocyclic system.
Causality Behind Experimental Choices:
The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[1][2] This highly reactive intermediate then undergoes intramolecular cyclization, with the amide nitrogen attacking the diazonium group, leading to the formation of the 1,2,3-triazinone ring system. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt intermediate.
Experimental Protocol 4: Synthesis of 8-Chloro-1H-benzo[d][1][2][3]triazin-4(3H)-one
Materials:
-
This compound
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the amine hydrochloride, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
The product will precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with copious amounts of cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 8-chloro-1H-benzo[d][3][4][5]triazin-4(3H)-one.
Figure 3: Mechanistic pathway for the synthesis of 8-chloro-1H-benzo[d][3][4][5]triazin-4(3H)-one.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategically functionalized starting materials in the efficient construction of complex heterocyclic molecules. The protocols and insights provided in this guide highlight its utility in the synthesis of medicinally relevant quinazolinones, benzodiazepines, and benzotriazines. The presence of the 6-chloro substituent not only directs the regiochemical outcome of cyclization reactions but also offers a valuable site for post-synthetic modification, enabling the generation of diverse compound libraries for drug discovery screening. Future research in this area will likely focus on the development of novel catalytic systems to further enhance the efficiency and scope of these transformations, as well as the exploration of this compound in multicomponent reactions to rapidly build molecular complexity. The continued exploration of this versatile building block promises to yield new and exciting molecular architectures with the potential for significant therapeutic impact.
References
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- Google Patents. (n.d.). CN113773235A - Synthesis method of clorsulon.
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Jafari, E., Khodarahmi, G., Hakimelahi, G., & Hassanzadeh, F. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. ResearchGate. Retrieved from [Link]
-
Al-Tel, T. H. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN104230767A - Preparation method of clorsulon.
-
Ammar, Y. A., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Retrieved from [Link]
-
Kolodiazhna, A. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. Retrieved from [Link]
-
Pattan, S. R., et al. (2021). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. ResearchGate. Retrieved from [Link]
-
Kolodiazhna, A. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
Chmielewska, E., et al. (2021). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. NIH. Retrieved from [Link]
-
Bunce, R. A., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). PubMed Central. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]
-
Ammar, Y. A., et al. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
SciSpace. (n.d.). The synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
- Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.
-
ResearchGate. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-1H-1,2,3-benzotriazole. Retrieved from [Link]
-
Khan Academy. (2024). Reaction of amines with nitrous acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
-
PubMed. (1992). Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity. Retrieved from [Link]
-
MDPI. (n.d.). 4-(4-(((1H-Benzo[d][3][4][5]triazol-1-yl)oxy)methyl). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
D'yakonov, V. A., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. Retrieved from [Link]
-
YouTube. (2020). 23.10 Reactions of Amines with Nitrous Acid. Retrieved from [Link]
-
Al-Juboori, S. A. (2021). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines with triethyl orthoformate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-amino- and 8-acetyl(benzoyl) aminomackinazolinones and their condensation with aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US3681450A - Preparation of p-aminobenzoyl chloride salts.
Sources
Application Notes and Protocols for the Reaction of 2-Amino-6-chlorobenzamide with Various Amines
Introduction
The synthesis of 2,6-diaminobenzamide derivatives is of significant interest to researchers in medicinal chemistry and drug discovery. These scaffolds are key components in a variety of biologically active molecules, including potent kinase inhibitors such as those targeting AXL receptor tyrosine kinase, which is implicated in cancer progression and metastasis.[1][2][3][4] The reaction of 2-amino-6-chlorobenzamide with a diverse range of primary and secondary amines provides a direct route to these valuable building blocks. This document offers a detailed guide for researchers, scientists, and drug development professionals on performing these reactions, covering the underlying chemical principles, providing detailed experimental protocols, and offering insights into reaction optimization.
Two primary synthetic strategies are employed for this transformation: classical nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, most notably the Buchwald-Hartwig amination.[5] The choice between these methods depends on the nucleophilicity of the amine, the desired reaction conditions, and the scale of the synthesis.
Reaction Mechanisms and Strategic Considerations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a stepwise process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, chloride). For a successful SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the activating group is the benzamide moiety itself, though its activating effect is modest compared to a nitro group. The ortho-amino group, being electron-donating, can slightly deactivate the ring towards nucleophilic attack. Consequently, SNAr reactions on this substrate often require forcing conditions, such as high temperatures and the use of a strong base.
Key Considerations for SNAr:
-
Amine Nucleophilicity: More nucleophilic amines, such as aliphatic secondary amines (e.g., morpholine, piperidine), generally react more readily than less nucleophilic aromatic amines (e.g., aniline).
-
Base: A base is typically required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Common bases include potassium carbonate, sodium tert-butoxide, or an excess of the amine itself.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to facilitate the formation of the charged Meisenheimer complex.
-
Temperature: Elevated temperatures are frequently necessary to overcome the activation energy barrier. Microwave irradiation can be a highly effective technique to accelerate these reactions, often leading to shorter reaction times and improved yields.[6]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[5][7] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial for reaction efficiency. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often highly effective for this type of transformation.[8]
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are typically employed.
-
Inert Atmosphere: The catalytic system is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
The following protocols are provided as detailed starting points for the reaction of this compound with various amines. Researchers should note that optimization of reaction conditions (temperature, time, reagent stoichiometry) may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol is suitable for reactive, nucleophilic amines.
SNAr Protocol Workflow Diagram
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave reaction vial, add this compound (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add DMSO (3 mL) and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 150 °C for 30-60 minutes. Alternatively, the mixture can be heated in a sealed tube at 120-150 °C for 12-24 hours with conventional heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-morpholinobenzamide.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with a Primary Aromatic Amine (e.g., Aniline)
This protocol is generally applicable to a wide range of amines, including less nucleophilic aromatic amines.
Buchwald-Hartwig Protocol Workflow Diagram
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask, under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-(phenylamino)benzamide.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected outcomes for the amination of this compound and related compounds, based on literature precedents. Note that yields are highly substrate-dependent and optimization is often required.
| Entry | Amine | Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | SNAr (MW) | - | K₂CO₃ | DMSO | 150 | 0.5-1 | 70-90 |
| 2 | Piperidine | SNAr | - | NaH | DMF | 100 | 12 | 65-85 |
| 3 | Aniline | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 4-24 | 60-80 |
| 4 | p-Toluidine | Buchwald-Hartwig | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 70-90 |
| 5 | Benzylamine | Buchwald-Hartwig | Pd₂(dba)₃/BrettPhos | LiHMDS | THF | 65 | 12 | 75-95 |
| 6 | Diethylamine | SNAr | - | Excess Amine | NMP | 180 | 24 | 50-70 |
Troubleshooting and Optimization
-
Low Conversion in SNAr: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a stronger base like sodium hydride (use with caution). Microwave irradiation is highly recommended to improve conversion.
-
Side Reactions: The free amino group of the starting material or product can potentially react under certain conditions. In the Buchwald-Hartwig reaction, careful control of stoichiometry is important to minimize side products. If problematic, protection of the 2-amino group may be considered, although this adds extra steps to the synthesis.
-
Catalyst Deactivation in Buchwald-Hartwig: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere. Degassing the solvent prior to use can be beneficial.
-
Difficult Purification: The products, being di-amino compounds, can sometimes be polar and may require more polar solvent systems for column chromatography. In some cases, purification via crystallization may be an effective alternative.
Conclusion
The reaction of this compound with various amines offers a versatile entry point to a class of compounds with significant potential in pharmaceutical research. Both SNAr and Buchwald-Hartwig amination are viable methods, with the choice depending on the specific amine and available laboratory equipment. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize these valuable molecules and to further explore their applications in the development of new therapeutics.
References
Sources
- 1. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Application of 2-Amino-6-chlorobenzamide in the Synthesis of Bioactive Molecules: A Technical Guide for Researchers
This document provides a detailed exploration of the synthetic utility of 2-Amino-6-chlorobenzamide, a versatile chemical intermediate. The primary focus of this guide is its application in the synthesis of quinazolinone-based compounds, a class of molecules with significant importance in the development of novel pesticides and pharmaceuticals. We will delve into the chemical principles, reaction mechanisms, and detailed protocols relevant to researchers, scientists, and professionals in drug development and agrochemical synthesis.
Introduction: The Strategic Importance of the this compound Scaffold
This compound (CAS No: 54166-95-9) is a substituted aromatic amide. Its structure, featuring an amino group and a chlorine atom ortho to the amide functionality, provides a unique combination of reactivity and steric influence. This arrangement is particularly conducive to cyclization reactions, making it a valuable precursor for the synthesis of various heterocyclic systems. Among these, quinazolinones are of paramount interest due to their diverse biological activities, including insecticidal, herbicidal, and therapeutic properties.[1][2] The presence of the chlorine atom can also enhance the biological efficacy and modulate the physicochemical properties of the final products.
Core Synthetic Application: The Gateway to Quinazolinone Pesticides
A primary application of this compound in pesticide synthesis lies in its role as a key building block for quinazolinone derivatives. Quinazolinones are a class of fused heterocyclic compounds that have been successfully commercialized as pesticides.[1] The synthesis of the quinazolinone core often involves the condensation of a 2-aminobenzamide with a suitable one-carbon source, such as an aldehyde or an orthoester.
The general synthetic approach leverages the nucleophilicity of the amino group and the amide nitrogen to construct the heterocyclic ring. The chlorine substituent at the 6-position of the benzamide starting material is strategically incorporated into the final quinazolinone structure, often contributing to the molecule's pesticidal activity.
Visualizing the Pathway: From Benzamide to Quinazolinone
Caption: General synthetic route to quinazolinone pesticides from this compound.
Detailed Experimental Protocols
The following protocols are presented as illustrative examples of how this compound can be utilized in the synthesis of quinazolinone scaffolds. These are generalized procedures and may require optimization based on the specific target molecule and available laboratory equipment.
Protocol 1: Synthesis of a 2,3-Disubstituted-6-chloro-4(3H)-quinazolinone
This protocol outlines a two-step process involving an initial condensation followed by cyclization.
Step 1: Formation of the Amidine Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as toluene or xylene.
-
Reagent Addition: Add a substituted formamide or a trialkyl orthoformate (1.1 equivalents).
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a protic acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The intermediate amidine may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be used in the next step without further purification.
Step 2: Cyclization to the Quinazolinone Core
-
Reaction Setup: Dissolve the crude amidine intermediate from Step 1 in a high-boiling point solvent like diphenyl ether.
-
Cyclization: Heat the reaction mixture to a high temperature (typically 200-250 °C) for 1-3 hours.
-
Isolation: Cool the reaction mixture. The quinazolinone product will often crystallize from the solution. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling point solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: One-Pot Synthesis of 6-Chloro-2-substituted-4(3H)-quinazolinones
This protocol provides a more streamlined approach to the synthesis of the quinazolinone core.
-
Reaction Setup: In a sealed reaction vessel suitable for microwave synthesis, combine this compound (1 equivalent), a substituted aldehyde (1.2 equivalents), and a catalytic amount of an oxidizing agent (e.g., iodine) in a solvent such as dimethyl sulfoxide (DMSO).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a temperature of 120-150 °C for 15-45 minutes. The reaction progress should be monitored by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is the crude quinazolinone product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 54166-95-9 | [3] |
| Molecular Formula | C₇H₇ClN₂O | [3] |
| Molecular Weight | 170.60 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically >97% | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Safety and Handling
Potential Hazards (based on related compounds):
-
Skin Corrosion/Irritation: May cause skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
-
Acute Toxicity (Inhalation): May be harmful if inhaled.[3]
Recommended Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in the synthesis of agrochemicals, particularly those based on the quinazolinone scaffold. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore the synthetic potential of this compound. The strategic placement of the amino, chloro, and amide functionalities offers a rich landscape for chemical modification and the development of novel bioactive molecules. Further research into the derivatization of this compound and the biological evaluation of its synthetic products is a promising avenue for the discovery of next-generation pesticides and pharmaceuticals.
References
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-chlorobenzoic acid.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-5-chlorobenzamide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-fluorobenzamide.
-
Pharmaffiliates. (n.d.). 2-Amino-6-chloro-benzamide. Retrieved from [Link]
- Google Patents. (n.d.). US20230117137A1 - Stable agrochemical composition.
- Google Patents. (n.d.). RU2665099C2 - Composition containing pesticide and amide.
-
ResearchGate. (n.d.). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Retrieved from [Link]
-
PMC - PubMed Central. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Improving the yield and purity of 2-Amino-6-chlorobenzamide
Welcome to the technical support center for 2-Amino-6-chlorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered in its synthesis and purification. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust, field-tested solutions to help you optimize your yield and achieve high purity.
Part 1: Frequently Asked Questions (FAQs) - Synthesis & Reaction Issues
This section addresses the most common problems encountered during the synthesis of this compound, focusing on the prevalent synthetic route: the controlled hydrolysis of 2-Amino-6-chlorobenzonitrile.
Q1: My reaction yield is consistently low when hydrolyzing 2-Amino-6-chlorobenzonitrile. What are the primary causes and how can I fix this?
A1: Low yield in this hydrolysis is a frequent issue, typically stemming from incomplete conversion or the formation of a significant byproduct. The primary culprits are reaction conditions and the stability of the product itself.
-
Causality: The conversion of a nitrile to an amide requires hydration. This is often achieved under strong acidic or basic conditions. However, the desired product, this compound, can itself be hydrolyzed under these same conditions to form 2-amino-6-chlorobenzoic acid, which is a common and problematic impurity. Finding the "sweet spot" that favors amide formation without significant over-hydrolysis is critical.
-
Troubleshooting & Solutions:
-
Incomplete Conversion: The nitrile starting material is highly stable. If your reaction time is too short or the temperature is too low, you will recover a significant amount of unreacted 2-Amino-6-chlorobenzonitrile.[1]
-
Solution: Monitor the reaction meticulously using Thin Layer Chromatography (TLC). A common eluent system is Ethyl Acetate/Hexane (e.g., 1:1 v/v). The starting nitrile is less polar than the product amide. Continue the reaction until the starting material spot has completely disappeared. Consider incrementally increasing the reaction time or temperature if the conversion stalls.
-
-
Over-Hydrolysis to Carboxylic Acid: This is the most common cause of yield loss. The amide product hydrolyzes to 2-amino-6-chlorobenzoic acid, which is difficult to separate from the desired product due to similar polarities.
-
Solution: Employ milder reaction conditions. Instead of concentrated sulfuric acid or strong sodium hydroxide, consider a peroxide-mediated hydrolysis (e.g., H₂O₂ with a base like K₂CO₃ in a solvent like DMSO). This often proceeds under conditions less prone to hydrolyzing the amide product.
-
-
Sub-optimal pH Control: In base-catalyzed hydrolysis, a very high concentration of hydroxide ions can accelerate the second hydrolysis step (amide to carboxylate).
-
Solution: Use a carbonate base instead of a hydroxide. The carbonate provides a sufficiently basic environment to facilitate the reaction without being aggressive enough to promote rapid over-hydrolysis.
-
-
Troubleshooting Summary: Low Yield
| Problem | Probable Cause | Recommended Solution | Self-Validation Step |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature moderately. | Monitor reaction progress via TLC until the starting material is consumed. |
| Product Loss | Over-hydrolysis of the amide to 2-amino-6-chlorobenzoic acid. | Use milder conditions (e.g., peroxide-mediated hydrolysis) or a weaker base (e.g., K₂CO₃ instead of NaOH). | Co-spot the reaction mixture with a known standard of the carboxylic acid on TLC to check for its formation. |
| Complex Mixture | Side reactions due to harsh conditions. | Ensure gradual heating and controlled addition of reagents. | Analyze the crude product by ¹H NMR or LC-MS to identify major byproducts. |
Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?
A2: Besides the starting material and the desired product, the most common impurity is the over-hydrolysis product, 2-amino-6-chlorobenzoic acid. Depending on the synthetic route (e.g., if starting from an acyl chloride), other impurities can arise.
-
From Nitrile Hydrolysis:
-
2-Amino-6-chlorobenzoic acid: More polar than the amide product. It will have a lower Rf value on a normal-phase silica TLC plate.
-
-
From Acyl Chloride Route (without N-protection):
-
Dimer/Polymer Formation: The amino group of one molecule can react with the acyl chloride of another, leading to self-condensation products.[2][3] These are typically high molecular weight, very polar species that may streak or remain at the baseline of the TLC plate.
-
2-Amino-6-chlorobenzoic acid: Formed from the hydrolysis of the acyl chloride starting material if moisture is present.[4]
-
Visualizing the Reaction and Side Products
The following diagram illustrates the primary synthesis pathway from 2-Amino-6-chlorobenzonitrile and the key side reaction leading to yield loss.
Caption: Synthetic pathway and common over-hydrolysis side reaction.
Part 2: FAQs - Purification & Isolation Challenges
Even with an optimized reaction, achieving high purity requires effective workup and purification strategies.
Q3: My crude product is highly colored (yellow/brown). How can I decolorize it without significant product loss?
A3: Color impurities are common in aromatic amine chemistry, often arising from minor oxidative side reactions. Activated carbon (charcoal) is the industry-standard solution.
-
Causality: Activated carbon has a high surface area with a network of pores that effectively adsorb large, flat, conjugated molecules, which are often the source of color, while having a lower affinity for smaller, crystalline molecules like your product.[5]
-
Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate). Ensure the product is fully dissolved.
-
Charcoal Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product). Using too much can lead to co-adsorption of your desired compound.
-
Hot Filtration: Keep the solution hot and swirl for a few minutes. Perform a hot filtration using fluted filter paper or a Celite® pad in a heated funnel to remove the carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization of the pure, colorless product.
-
Q4: I'm struggling with recrystallization. The product either "oils out" or the purity doesn't improve. How do I select the right solvent system?
A4: Recrystallization is a powerful but delicate technique. The key is finding a solvent (or solvent pair) in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.
-
Expert Insight: For a molecule like this compound, which has both polar (amide, amine) and non-polar (chlorinated benzene ring) features, a single solvent is often not ideal. A two-solvent system (one "good" solvent where it's soluble, and one "poor" solvent where it's insoluble) provides much better control.
-
Recommended Solvent Systems:
-
Ethanol/Water: Ethanol is a good solvent, while water is a poor solvent. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.[6]
-
Ethyl Acetate/Hexanes: A less polar option. Dissolve in hot ethyl acetate and add hexanes until cloudy.[7]
-
Troubleshooting Flowchart: Purification Strategy
This diagram provides a logical workflow for choosing a purification method based on the nature of the crude product.
Caption: Decision tree for the purification of this compound.
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis via Peroxide-Mediated Hydrolysis
This method is designed to minimize over-hydrolysis to the carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-6-chlorobenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO, approx. 5 mL per gram of nitrile).
-
Reagent Addition: Begin stirring the suspension. Slowly add 30% hydrogen peroxide (H₂O₂, 4.0 eq) dropwise. The reaction may be mildly exothermic.
-
Heating & Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC every hour.
-
Workup: Once the starting material is consumed (typically 3-6 hours), cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water (10x the volume of DMSO).
-
Isolation: A precipitate of the crude product should form. Stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual DMSO and salts, followed by a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the crude product under vacuum. Proceed with purification as needed.
Protocol 2: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise with swirling until a persistent cloudiness appears. Add one or two more drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.
-
Collection: Collect the resulting crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water, then dry under vacuum to obtain the pure product.
References
-
Zhang, Y., et al. (2013). 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1642. Available at: [Link]
-
Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(5), 5115-5130. Available at: [Link]
-
PubMed. (2013). 2-Amino-6-chloro-N-methyl-benzamide. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H7ClN2O). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-Amino-6-chlorobenzonitrile. Retrieved from [Link]
-
Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27. Available at: [Link]
- Google Patents. (n.d.). Process for preparation of 2,6-dichlorobenzonitrile.
- Google Patents. (n.d.). Preparation method of 2-amino-5-chlorobenzamide.
Sources
Troubleshooting guide for the synthesis of 2-Amino-6-chlorobenzamide derivatives
Welcome to the technical support center for the synthesis of 2-Amino-6-chlorobenzamide derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of molecules. These compounds are valuable intermediates, but their unique bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carbonyl group (or its precursor)—presents specific challenges. This document provides in-depth, field-tested answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions: Reaction Setup & General Conditions
Q1: Why are anhydrous conditions and an inert atmosphere so critical when working with 2-amino-6-chlorobenzoyl chloride?
A1: The acyl chloride functional group in 2-amino-6-chlorobenzoyl chloride is highly electrophilic and, therefore, extremely susceptible to hydrolysis. Any moisture present in the reaction setup, including solvents, glassware, or the atmosphere, will rapidly convert the acyl chloride back to the unreactive 2-amino-6-chlorobenzoic acid, significantly reducing your yield.[1]
Furthermore, the amino group of one molecule can react with the acyl chloride of another, leading to self-condensation or polymerization.[1][2] This side reaction is often exacerbated by heat. Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) minimizes the presence of water and oxygen, thereby preventing hydrolysis and potential oxidative side reactions.
Key Actions:
-
Glassware: Oven-dry all glassware immediately before use.
-
Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon.[2][3]
Q2: How do I select the appropriate solvent for my amidation reaction?
A2: Solvent selection is critical for managing the reactivity of the two functional groups. The ideal solvent should dissolve your starting materials but remain inert to the highly reactive acyl chloride.
Aprotic solvents are strongly recommended. [2] Protic solvents like alcohols or water will react with the acyl chloride. The choice among aprotic solvents depends on the solubility of your specific amine and the reaction temperature.
| Solvent Type | Examples | Advantages | Considerations |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent solvating power for a wide range of organic compounds; inert under most conditions.[2][4] | Relatively low boiling points, may require a sealed system for higher temperatures. |
| Non-polar Aprotic | Toluene, Benzene | Inert and can be used at a wide range of temperatures.[2][4] | May have lower solvating power for polar amines. |
| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Good for reactants with poor solubility in less polar solvents. | Higher polarity can sometimes increase the rate of side reactions. DMF can be a source of dimethylamine impurity. |
Caption: Solvent selection guide for amidation reactions.
Q3: What is the role of a base in the amidation reaction, and which one should I choose?
A3: The amidation reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate any available amine (either your starting material or the product), rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl.
Choosing the Right Base:
-
Non-Nucleophilic Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[3][5] They are basic enough to neutralize HCl but are sterically hindered, which prevents them from competing with your primary/secondary amine in attacking the acyl chloride. Use at least one equivalent, with a slight excess (1.1–1.5 equivalents) being beneficial.[1]
-
Pyridine: Can be used as both a base and a solvent. It also acts as a nucleophilic catalyst, but its use can sometimes complicate purification.
-
Inorganic Bases: Bases like sodium bicarbonate or sodium hydroxide can be used in biphasic systems (e.g., Schotten-Baumann conditions), but this is less common for moisture-sensitive acyl chlorides unless the reaction is very fast.
Troubleshooting Guide: Low Yield & Reaction Failure
Q4: My reaction yield is extremely low. What are the most likely causes and how can I fix them?
A4: Low yields are a frequent issue stemming from the reactant's inherent properties. The primary causes are outlined below.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Acyl Chloride | The starting material, 2-amino-6-chlorobenzoyl chloride, has reacted with moisture to form the unreactive carboxylic acid.[1] | Rigorously follow anhydrous procedures: oven-dry glassware, use anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar).[2] |
| Self-Condensation/Polymerization | The amino group of one molecule attacks the acyl chloride of another, forming dimers or polymers.[1][4] | Add the acyl chloride solution dropwise to a cooled (0 °C) solution of the amine and base. This keeps the acyl chloride concentration low at any given moment, favoring the intermolecular reaction with your target amine.[2][3] |
| Incomplete Reaction | The ortho-chloro and amino groups create significant steric hindrance, which can slow the reaction rate.[1] | Extend the reaction time and monitor progress closely by TLC or LC-MS. A moderate increase in temperature may help, but must be balanced against the risk of side reactions. |
| Insufficient Base | The HCl byproduct has not been fully neutralized, deactivating the amine nucleophile. | Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine or DIPEA.[1] |
| Poor Nucleophile | The amine you are using is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups). | The reaction may require higher temperatures or a longer reaction time. In some cases, a different synthetic route may be necessary. |
Q5: The reaction doesn't seem to be starting, and my starting materials are unchanged after several hours. What should I check?
A5: When a reaction fails to initiate, a systematic check of the components and conditions is necessary. The following workflow can help diagnose the issue.
Caption: Diagnostic workflow for a non-initiating reaction.
Troubleshooting Guide: Impure Product & Side Reactions
Q6: My TLC plate shows multiple spots, and purification is proving difficult. What are the likely side products and how can I minimize them?
A6: The appearance of multiple spots on a TLC plate is a common problem, usually indicating the formation of one or more side products.[1] Understanding these side reactions is key to suppressing them.
-
2-Amino-6-chlorobenzoic acid: This is the product of acyl chloride hydrolysis. It will appear as a polar spot on TLC.
-
Self-Condensation Products (Oligomers): These are formed when the amine of one starting material molecule reacts with the acyl chloride of another.[1] These products may appear as a smear or a series of closely-spaced spots near the baseline.
-
Diacylated Amine: If your target amine is primary (-NH₂), it can potentially react with two molecules of the acyl chloride, especially if the acyl chloride is used in excess.
-
Solution: Use a slight excess of the amine or maintain a 1:1 stoichiometry. Avoid a large excess of the acyl chloride.
-
Caption: Desired reaction pathway versus common side reactions.
Q7: Should I protect the amino group of 2-amino-6-chlorobenzoic acid before converting it to the acyl chloride?
A7: Direct conversion of 2-amino-6-chlorobenzoic acid to the acyl chloride without protecting the amino group is generally not recommended.[4] The nucleophilic amino group will react with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) or the newly formed acyl chloride, leading to a complex mixture of products.[4]
Protecting the amino group, typically as a carbamate, masks its nucleophilicity and allows for a clean conversion of the carboxylic acid to the acyl chloride.[4]
Common Protecting Groups:
| Protecting Group | Abbreviation | Stability to Acyl Chloride Formation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Sensitive to strong acids (e.g., HCl byproduct from SOCl₂).[4] Milder conditions (e.g., oxalyl chloride at 0°C) are better. | Strong acid (TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Generally stable under acidic conditions.[4] | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Generally stable under acidic conditions.[4] | Base (e.g., Piperidine) |
Caption: Decision workflow for amino group protection.
Troubleshooting Guide: Product Isolation & Purification
Q8: What is the most effective method to purify my this compound derivative?
A8: The optimal purification technique depends on the physical properties of your product and the nature of the impurities.[6] A combination of methods is often most effective.
| Technique | Principle | Best For Removing... | Example Application |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on solubility and pKa. | Acidic (e.g., starting acid) and basic (e.g., TEA) impurities. | After quenching the reaction, wash the organic layer (e.g., DCM or Ethyl Acetate) with dilute acid (e.g., 1N HCl) to remove bases, then with dilute base (e.g., sat. NaHCO₃) to remove unreacted acid.[3][7] |
| Crystallization | Differential solubility of the compound and impurities in a solvent system at different temperatures. | Small amounts of impurities from a solid product. | Slow evaporation from ethanol has been used to obtain pure crystalline blocks of related benzamides.[6] |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Products with different polarities, including side products that are structurally similar to the desired compound. | Widely used for purifying benzimidazole and benzamide derivatives.[6][8] |
| Treatment with Activated Carbon | Adsorption of colored impurities onto the surface of carbon particles. | High molecular weight, colored byproducts. | Used in the purification of 2-amino-5-chlorobenzamide.[6] |
| Semi-preparative HPLC | High-resolution chromatographic separation for obtaining very high purity samples. | Final polishing of a sample for analytical or biological testing. | Used for purifying radiolabeled purine derivatives.[6] |
Q9: My crude product is a brown, tarry substance. Can it be salvaged?
A9: The formation of a brown, tarry product often indicates significant polymerization or decomposition, which can be caused by excessive heat or prolonged reaction times.[4] While challenging, it may be possible to salvage some product.
-
Attempt Dissolution: Try to dissolve the crude material in a strong solvent like DCM, ethyl acetate, or a small amount of THF.
-
Filter Insoluble Material: If a significant portion is insoluble, this is likely polymer. Filter it off.
-
Liquid-Liquid Extraction: Wash the soluble portion as described in the table above to remove acidic and basic impurities.
-
Column Chromatography: This is your best chance for separation. Load the extracted material onto a silica gel column and elute with a solvent gradient (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate). This may allow you to isolate the desired product from the oligomeric and decomposed material.
-
Characterization: Carefully analyze any isolated fractions by NMR and LC-MS to confirm the identity and purity before proceeding.
Experimental Protocols
Protocol 1: General Procedure for the Amidation of 2-Amino-6-chlorobenzoyl Chloride
This protocol is a generalized starting point and may require optimization for specific amines.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the primary or secondary amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., DCM, 10-20 mL per gram of amine).[2]
-
Inert Atmosphere: Flush the flask with dry nitrogen gas for several minutes.[2]
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.1 - 1.2 eq.) to the stirred amine solution.[3]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[2][3]
-
Addition of Acyl Chloride: Dissolve 2-Amino-6-chlorobenzoyl chloride (1.05 eq.) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 30-60 minutes.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction's progress by TLC.[2]
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[3]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[6]
Protocol 2: Boc-Protection of 2-Amino-6-chlorobenzoic Acid
-
Dissolution: Dissolve 2-amino-6-chlorobenzoic acid (1.0 eq.) in a mixture of dioxane and water (e.g., 1:1 ratio).[1][4]
-
Basification: Add NaOH (2.0 eq.) and stir until all the acid has dissolved.[1]
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) and stir the mixture vigorously at room temperature for 12-24 hours.[1]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with cold 1N HCl. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-Boc-protected product.
References
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. IP Innovative Publication. Available at: [Link]
-
A Review on Synthetic Strategies of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-6-chlorobenzamide Acylation
Welcome to the Technical Support Center for the acylation of 2-amino-6-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific transformation. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Chemistry of Acylating this compound
The acylation of this compound involves the formation of an amide bond by reacting the amino group with an acylating agent. While seemingly straightforward, the electronic and steric environment of this particular molecule presents unique challenges. The presence of an electron-withdrawing chlorine atom and a moderately deactivating benzamide group can influence the nucleophilicity of the amino group. This guide will address these nuances and provide strategies for successful and optimized acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for this compound?
A1: The choice of acylating agent depends on the desired reactivity and the scale of your reaction. Common choices include:
-
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive, often providing good yields at low temperatures. However, they produce HCl as a byproduct, which must be neutralized with a base.
-
Acid Anhydrides (e.g., Acetic Anhydride): Less reactive than acyl chlorides, but still very effective. They are often used with a base or in a suitable solvent to drive the reaction.
-
Carboxylic Acids: Require an activating agent (e.g., carbodiimides like DCC or EDC, or reagents like HOBt) to form a reactive intermediate that can then be attacked by the amine. This method is milder but involves more reagents.
Q2: Why is my reaction showing low conversion?
A2: Low conversion can stem from several factors. The amino group of this compound is deactivated by the electron-withdrawing effects of the adjacent chloro and amide groups, reducing its nucleophilicity.[1] To improve conversion, consider the following:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy.
-
Use a More Reactive Acylating Agent: Switching from a carboxylic acid/activating agent system to an acyl chloride or anhydride can increase the reaction rate.[2]
-
Optimize Stoichiometry: Using a slight excess of the acylating agent can help drive the reaction to completion.[3]
-
Catalyst: In some cases, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
Q3: I am observing the formation of multiple products. What are the likely side reactions?
A3: A common side reaction is di-acylation, where the initially formed amide product is acylated a second time.[2] This is more likely to occur under harsh reaction conditions, such as high temperatures or a large excess of a highly reactive acylating agent.[2] To minimize this, use a controlled molar ratio of your acylating agent (closer to 1:1) and maintain a moderate reaction temperature.[2]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the acylation of this compound.
Problem 1: Low Yield of the Desired Acylated Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion, starting material remains | Insufficient reactivity of the amino group. | 1. Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction by TLC or HPLC. |
| 2. Change Acylating Agent: Switch to a more reactive agent (e.g., from an anhydride to an acyl chloride).[2] | ||
| 3. Add a Catalyst: Introduce a catalytic amount of DMAP to accelerate the reaction. | ||
| Product loss during workup | Product is partially soluble in the aqueous phase. | 1. Adjust pH: Ensure the aqueous phase is basic during extraction to keep the acylated product in the organic layer. |
| 2. Back-Extraction: Extract the aqueous layer multiple times with your organic solvent to recover any dissolved product. | ||
| 3. Use a Salting-Out Agent: Add brine to the aqueous layer to decrease the solubility of your organic product. |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a higher molecular weight byproduct | Di-acylation has occurred. | 1. Control Stoichiometry: Reduce the molar equivalents of the acylating agent to 1.05-1.1 equivalents.[2] |
| 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[2] | ||
| Presence of starting material in the final product | Incomplete reaction. | See "Low Yield" troubleshooting steps to drive the reaction to completion. |
| Discolored product (e.g., yellow or brown) | Oxidation of the aniline starting material or product. | 1. Use an Inert Atmosphere: Conduct the reaction under nitrogen or argon to prevent air oxidation.[4] |
| 2. Purify Starting Material: Ensure the this compound is pure before starting the reaction.[4] | ||
| 3. Recrystallization with Activated Carbon: During purification, adding a small amount of activated carbon can help remove colored impurities.[4] |
Experimental Protocols
Protocol 1: General Procedure for Acylation using an Acyl Chloride
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF).[5]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]
Protocol 2: Monitoring Reaction Progress by HPLC
A reversed-phase HPLC method is suitable for monitoring the reaction progress and determining the purity of the final product.[7]
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV-Vis detector at a wavelength where both the starting material and product have significant absorbance.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench it with a suitable solvent (e.g., acetonitrile), and dilute it before injection.[1]
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the acylation reaction.
General Experimental Workflow
Caption: A step-by-step overview of the acylation experimental workflow.
References
- Benchchem. (n.d.). The Role of 2-Amino-6-chlorobenzoyl Chloride in Pharmaceutical Synthesis: Application Notes and Protocols.
- Benchchem. (n.d.). preventing byproduct formation in aniline reactions.
- Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving 2-Amino-6-chlorobenzoyl Chloride.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Amino-6-chlorobenzoyl Chloride and 2-Aminobenzoyl Chloride.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Benchchem. (n.d.). Optimizing reaction conditions for 2-Aminobenzamide synthesis.
- Benchchem. (n.d.). Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques.
Sources
Identifying and removing impurities from 2-Amino-6-chlorobenzamide
Technical Support Center: 2-Amino-6-chlorobenzamide
Welcome to the technical support resource for this compound. This guide is designed for researchers, process chemists, and quality control analysts working with this important chemical intermediate. Purity is paramount in drug development and synthesis, as even trace impurities can impact reaction outcomes, biological activity, and regulatory compliance.[1][2][3] This document provides in-depth, experience-driven answers to common questions regarding the identification and removal of impurities associated with this compound, ensuring the integrity of your research and development efforts.
Part 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the most common questions regarding the types of impurities encountered with this compound.
Q1: What are the most likely impurities I will encounter in my sample of this compound?
The impurity profile is intrinsically linked to the synthetic route, handling, and storage conditions. Impurities can be broadly categorized into three groups: synthesis-related, degradation products, and process contaminants.[1]
A. Synthesis-Related Impurities: These are chemicals that are part of the reaction process itself. The most common synthetic route to this compound involves the controlled partial hydrolysis of 2-Amino-6-chlorobenzonitrile.
-
Unreacted Starting Material (2-Amino-6-chlorobenzonitrile): Incomplete hydrolysis will leave residual nitrile in your final product.
-
Over-hydrolysis Product (2-Amino-6-chlorobenzoic acid): The most common synthesis-related impurity. The amide functional group can be fully hydrolyzed to the carboxylic acid under the reaction conditions (especially with excess base or extended heating).[4]
-
Precursor Impurities: If the synthesis starts from a nitro-substituted precursor like 2-chloro-6-nitrobenzonitrile, incomplete reduction of the nitro group can lead to residual nitro-aromatic compounds.[5]
B. Degradation Products: These impurities form over time due to exposure to environmental conditions like acid, base, heat, light, or oxygen.[6][7]
-
Hydrolysis Product (2-Amino-6-chlorobenzoic acid): Similar to the synthesis byproduct, the amide is susceptible to hydrolysis during storage, especially if exposed to moisture in acidic or basic microenvironments. Forced degradation studies are the standard approach to identify such potential degradants.[8][9]
C. Process Contaminants: This is a broad category that includes any foreign substance introduced during manufacturing or handling.
-
Residual Solvents: Volatile organic compounds used during the reaction or purification steps (e.g., Toluene, Ethyl Acetate, Methanol) can be trapped in the crystalline solid.[1]
-
Inorganic Impurities: Catalysts, reagents, or salts from the manufacturing process.[1]
The table below summarizes these potential impurities for quick reference.
| Impurity Name | Chemical Structure | Origin | Typical Analytical Method for Detection |
| 2-Amino-6-chlorobenzonitrile | Cl-C₆H₃(NH₂)-CN | Synthesis (Unreacted Starting Material) | HPLC, LC-MS, GC-MS |
| 2-Amino-6-chlorobenzoic acid | Cl-C₆H₃(NH₂)-COOH | Synthesis (Over-hydrolysis), Degradation | HPLC, LC-MS |
| Residual Nitro-Intermediates | Cl-C₆H₃(NO₂)-CN or Cl-C₆H₃(NO₂)-CONH₂ | Synthesis (Incomplete Reduction) | HPLC, LC-MS |
| Residual Solvents | e.g., Toluene, Acetonitrile, Methanol | Process (Purification) | GC-MS (Headspace) |
Part 2: Troubleshooting Guide - Identification and Purification Workflow
This section provides a logical workflow and answers to practical questions about analyzing and purifying your material.
Workflow for Impurity Identification and Remediation
The following diagram outlines the systematic approach to ensuring the purity of your this compound.
Caption: General workflow for identifying and removing impurities.
Q2: My HPLC chromatogram shows multiple peaks. What is my first step?
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of your compound.[10][11] A standard reversed-phase method is the ideal starting point.
Your first step is to quantify the impurity and check its retention time.
-
Quantify: Integrate the peaks to determine the area percent of your main peak versus the impurities. Regulatory guidelines often set identification thresholds at >0.1%.[2]
-
Hypothesize: Based on retention time, you can infer the impurity's polarity. In reversed-phase HPLC, more polar compounds elute earlier.
-
Early Eluting Peak: Likely the highly polar 2-Amino-6-chlorobenzoic acid.
-
Late Eluting Peak: Likely the less polar starting material, 2-Amino-6-chlorobenzonitrile.
-
For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step. It provides the molecular weight of each peak, allowing for confident assignment of known impurities and providing critical clues for unknown ones.[12]
Q3: How do I remove the 2-Amino-6-chlorobenzoic acid impurity?
Since the carboxylic acid impurity is significantly more acidic than the parent amide, two primary methods are highly effective:
Method 1: Recrystallization (Preferred for >95% pure material) Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[13][14] The goal is to find a solvent system where the desired amide has high solubility at high temperatures and low solubility at low temperatures, while the acid impurity remains dissolved upon cooling. An ethanol/water or methanol/water system is an excellent starting point.[14][15] See Protocol 2 for a detailed methodology. A related compound, 2-amino-6-chloro-N-methylbenzamide, has been successfully crystallized from ethanol.[16]
Method 2: Acid-Base Liquid-Liquid Extraction (For highly impure samples) This technique leverages the difference in acidity to separate the compounds.[13]
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
The acidic impurity (2-Amino-6-chlorobenzoic acid) will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
The neutral amide product will remain in the organic layer.
-
Separate the layers, dry the organic phase (e.g., with anhydrous Na₂SO₄), and evaporate the solvent to recover the purified product.
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How to handle the reactivity of the amino group in 2-Amino-6-chlorobenzamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Amino-6-chlorobenzamide. This guide is designed to provide in-depth, practical advice for handling the unique reactivity of this compound. We will explore the challenges presented by its sterically hindered and electronically deactivated amino group and offer field-proven solutions to common experimental issues.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: Low Yield in Acylation/Amidation Reactions
Question: I am attempting to acylate the amino group of this compound with an acyl chloride, but I am consistently getting low yields of the desired N-acyl product. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in acylation reactions with this compound are a common issue stemming from the compound's inherent structure. The primary cause is the reduced nucleophilicity of the amino group.
Root Cause Analysis:
-
Electronic Effects: The amino group is positioned between two electron-withdrawing groups: the ortho-chloro group (-I, +M) and the meta-benzamide group (-I, -M). The inductive effects (-I) of both substituents decrease the electron density on the aromatic ring and, consequently, on the nitrogen atom, making it a weaker nucleophile.
-
Steric Hindrance: The ortho-chloro group physically obstructs the path of the incoming electrophile (the acyl chloride), making the approach to the amino group more difficult.[1] This steric hindrance is a significant factor in slowing down the reaction rate.[1]
Solutions and Optimization Strategies:
-
Choice of Acylating Agent: If using an acyl chloride, ensure it is highly reactive. For less reactive acylating agents, consider converting them to a mixed anhydride or using a coupling agent.
-
Extended Reaction Times and Increased Temperature: Due to the lower reactivity, longer reaction times and/or higher temperatures may be necessary to drive the reaction to completion. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use of a Non-Nucleophilic Base: A base is required to neutralize the HCl generated during the reaction. Use a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to prevent it from competing with the amino group in reacting with the acyl chloride.
-
Solvent Selection: Aprotic solvents are generally recommended.[2] Dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points.[2] For reactions requiring higher temperatures, toluene can be an effective choice.[2]
Problem 2: Competing Side Reactions at the Chloro Position
Question: I am trying to perform a reaction at the amino group, but I am observing side products that suggest a reaction has occurred at the chloro position. How can I avoid this?
Answer:
While the chloro group in this compound is generally less reactive towards nucleophilic aromatic substitution (SNAr) than activated aryl chlorides (e.g., those with a nitro group in the ortho/para position), it can still react under certain conditions, particularly with strong nucleophiles or at high temperatures.
Root Cause Analysis:
-
Reaction Conditions: Harsh conditions, such as high temperatures and the use of potent nucleophiles (e.g., alkoxides, primary amines in excess), can promote SNAr at the chloro position.
-
Palladium-Catalyzed Cross-Coupling: If you are performing a palladium-catalyzed reaction intended for another part of a molecule in your reaction mixture, you could inadvertently initiate a Buchwald-Hartwig amination or other cross-coupling reaction at the aryl chloride position.[3][4]
Solutions and Mitigation Strategies:
-
Milder Reaction Conditions: Whenever possible, conduct your reaction at the lowest effective temperature.
-
Protecting the Amino Group: If the desired reaction does not involve the amino group, protecting it can be a valuable strategy. Protection reduces the overall activation of the ring towards SNAr and prevents the amino group from participating in undesired side reactions.
-
Careful Selection of Catalysts and Ligands: In the context of cross-coupling reactions, the choice of catalyst and ligand system is crucial. Some systems are specifically designed for the amination of aryl chlorides.[5][6] If you wish to avoid reaction at this position, ensure your catalytic system is not reactive towards aryl chlorides under your chosen conditions.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Is it necessary to protect the amino group?
Answer: The necessity of protecting the amino group depends entirely on the subsequent reaction you plan to perform.
-
When to Protect: Protection is highly recommended if you are targeting a reaction at the chloro or benzamide positions. The unprotected amino group is nucleophilic and can interfere with many reagents.[7][8] For example, in a Friedel-Crafts acylation, the free amine would react with the Lewis acid catalyst.[9]
-
When Not to Protect: If the desired reaction is at the amino group itself (e.g., acylation, alkylation), then obviously no protection is needed.
The choice of protecting group is critical and should be stable to the subsequent reaction conditions while being easily removable.[10][11]
Comparison of Common Amino Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NaOH, TEA) in THF/water or DCM[7] | Strong acid (e.g., TFA, HCl in dioxane) | Acid-labile, stable to base and hydrogenolysis |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base (e.g., NaHCO₃) in water/dioxane | Catalytic hydrogenolysis (H₂, Pd/C), strong acid | Stable to mild acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) | Base (e.g., 20% piperidine in DMF) | Base-labile, stable to acid and hydrogenolysis |
FAQ 2: How does the reactivity of the amino group compare to aniline?
Answer: The amino group of this compound is significantly less reactive (less nucleophilic) than the amino group of aniline. This is due to the combined steric hindrance from the ortho-chloro group and the electron-withdrawing effects of both the chloro and benzamide substituents, which reduce the electron density on the nitrogen atom.[1] Consequently, reactions that proceed readily with aniline may require more forcing conditions (higher temperatures, longer reaction times, more reactive reagents) with this compound.
FAQ 3: Can I use this compound in a Buchwald-Hartwig amination reaction?
Answer: Yes, this compound can be used as a coupling partner in a Buchwald-Hartwig amination, where it would act as the amine component. However, due to its reduced nucleophilicity and steric hindrance, it is considered a challenging substrate.[12] Success in such a reaction will heavily depend on the choice of an appropriate palladium catalyst, a specialized ligand (often a bulky, electron-rich phosphine), and carefully optimized reaction conditions.[3][13]
FAQ 4: What are the typical conditions for synthesizing quinazolinones from this compound?
Answer: this compound is a common precursor for the synthesis of substituted quinazolinones, which are important heterocyclic motifs in medicinal chemistry.[14][15] A general and widely used method involves the condensation of the 2-aminobenzamide with an aldehyde.[16][17]
The reaction is often carried out by heating the this compound and the aldehyde in a solvent like dimethyl sulfoxide (DMSO), which can also act as an oxidant, or in the presence of an acid catalyst like p-toluenesulfonic acid.[16][17] Various methods exist, including microwave-assisted syntheses and reactions catalyzed by copper salts.[17][18]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of the amino group of this compound.
Materials:
-
This compound
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equivalents) dropwise.
-
Acylation: In a separate flask, dissolve the acyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred solution of the benzamide at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, staining with potassium permanganate or visualizing under UV light.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-2-amino-6-chlorobenzamide.
Diagram 1: Troubleshooting Workflow for Low Acylation Yield
Caption: A decision-making workflow for troubleshooting low yields in acylation reactions.
Diagram 2: Protecting Group Strategy Decision Tree
Caption: A decision tree to guide the strategy for amino group protection.
References
-
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. ResearchGate. Retrieved from [Link]
-
Walters, Z. G., Turner, D. W., & Garg, N. K. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses. Retrieved from [Link]
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Guram, A. S., & Buchwald, S. L. (2007). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. Retrieved from [Link]
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Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed. Retrieved from [Link]
-
Garg, N. K., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. Retrieved from [Link]
-
Silva, A., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddy, T. J., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Babu, P., et al. (2025). Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. ResearchGate. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Organic Synthesis Newsletter. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2012). Protecting groups in amino acids. Retrieved from [Link]
-
Soni, P. (n.d.). Protection for amino group and amino acid. Slideshare. Retrieved from [Link]
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Li, J.-T., et al. (2013). 2-Amino-6-chloro-N-methyl-benzamide. PubMed. Retrieved from [Link]
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Khan, I., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminobenzamide under various conditions. Retrieved from [Link]
-
Khan, I., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health. Retrieved from [Link]
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Validation & Comparative
A Multi-dimensional Approach: Unambiguous Structural Validation of 2-Amino-6-chlorobenzamide using 2D NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of regulatory compliance and scientific rigor. Ambiguities in molecular structure can lead to misinterpreted biological data and costly downstream failures. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line technique, complex substitution patterns or subtle isomeric differences often demand a more powerful, multi-dimensional approach.
This guide provides an in-depth comparison of 2D NMR techniques for the definitive structural validation of 2-Amino-6-chlorobenzamide, a key intermediate in medicinal chemistry. We will move beyond a simple listing of protocols to explain the causal logic behind employing a suite of experiments—¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC—to create a self-validating system of interlocking data points that, together, leave no room for structural ambiguity.
The Analytical Challenge: Why 1D NMR is Not Enough
A 1D ¹H NMR spectrum of this compound will show signals for the aromatic protons and the amine and amide protons. However, assigning the three aromatic protons to their specific positions (H3, H4, H5) relative to the chloro, amino, and benzamide groups based solely on chemical shifts and coupling constants can be challenging. Electron-donating (-NH₂) and electron-withdrawing (-Cl, -CONH₂) groups exert competing effects on the aromatic ring, making definitive assignment based on prediction alone unreliable. This is where 2D NMR becomes indispensable.[1][2]
The 2D NMR Validation Workflow
Our strategy is to build the structure piece by piece, using each experiment to answer a specific question. The workflow logically progresses from identifying proton-proton networks to linking those protons to their attached carbons, and finally, to assembling the complete molecular puzzle by observing long-range correlations.
Caption: Workflow for 2D NMR-based structural validation.
The Core Techniques: A Comparative Analysis
¹H-¹H COSY (Correlation Spectroscopy): Mapping the Proton Network
-
Core Principle: COSY is the foundational 2D experiment that reveals which protons are J-coupled to each other, typically through two or three bonds.[3][4][5][6] The spectrum displays the 1D proton spectrum on both axes. Off-diagonal cross-peaks appear at the intersection of the chemical shifts of two coupled protons.[7]
-
Application to this compound: The primary goal here is to establish the connectivity of the aromatic protons. We expect to see a cross-peak between H4 and H5, and another between H4 and H3. This confirms their adjacency on the benzene ring, establishing a contiguous three-proton spin system. The absence of a correlation between H3 and H5 reinforces this assignment.
-
Experimental Causality: By starting with COSY, we build the proton framework first. This is the most robust piece of information and serves as the scaffold upon which we will map the carbon skeleton.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Assigning Protonated Carbons
-
Core Principle: The HSQC experiment identifies all carbon atoms that are directly attached to a proton by showing a correlation peak between the ¹H and the ¹³C nucleus.[5][8][9][10] This technique is highly sensitive and provides unambiguous one-bond connectivity.[8]
-
Application to this compound: Each of the three aromatic protons (H3, H4, H5) will show a correlation to its respective carbon atom (C3, C4, C5). This allows us to assign the chemical shifts of the protonated carbons with absolute certainty, leveraging the assignments already made from the COSY spectrum. Quaternary carbons (C1, C2, C6, and the carbonyl C=O) will be absent from the HSQC spectrum, which is a key piece of diagnostic information.[11][12]
-
Experimental Causality: HSQC acts as a bridge between the ¹H and ¹³C worlds. It is a crucial step that validates the proton assignments and provides confirmed chemical shifts for a subset of the carbon atoms, simplifying the subsequent, more complex HMBC analysis.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure
-
Core Principle: HMBC is arguably the most powerful tool for final structure elucidation. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[11][13][14] This allows us to connect the spin systems identified in COSY and locate non-protonated (quaternary) carbons.[11][14]
-
Application to this compound: This experiment provides the final, definitive connections:
-
Confirming Substitution: The aromatic proton H5 should show a correlation to the quaternary carbon C1 (three bonds) and the chlorine-bearing C6 (two bonds). Similarly, H3 will show a correlation to the amino-bearing C2 (two bonds) and C1 (three bonds).
-
Locating the Amide Group: The key correlation will be from the aromatic proton H5 to the carbonyl carbon (-C ONH₂) (three bonds). This unambiguously places the benzamide group at the C1 position.
-
Confirming the Amino Group: The protons of the amino group (-NH₂) should show correlations to C2 (two bonds) and C3 (three bonds), confirming its position.
-
-
Experimental Causality: HMBC provides the interlocking evidence that validates the entire structure. The absence of a particular correlation can be as informative as its presence. For example, the lack of an HMBC correlation from H3 to the carbonyl carbon confirms the substituents are at positions 1, 2, and 6, not an alternative isomeric arrangement.
Summary of Expected 2D NMR Correlations
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H3 | H4 | C3 | C1, C2, C4, C5 |
| H4 | H3, H5 | C4 | C2, C3, C5, C6 |
| H5 | H4 | C5 | C1, C3, C4, C6, C=O |
| -NH₂ | None | None | C2, C3 |
| -CONH₂ | None | None | C1, C2 |
Experimental Protocols
A standardized approach to data acquisition is crucial for reproducibility. The following provides a general framework.
1. Sample Preparation:
-
Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup & 1D Spectra Acquisition:
-
The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.[15]
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra first. These are essential for optimizing spectral widths and referencing for the 2D experiments.[16][17][18]
-
Carefully shim the sample to achieve optimal resolution and lineshape.[17]
3. 2D NMR Data Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf). Acquire data with sufficient resolution in both dimensions (e.g., 2K points in F2, 256-512 increments in F1) and an adequate number of scans (e.g., 4-8) per increment.[19]
-
HSQC: Use a sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcetgpsi). Set the ¹JCH coupling constant to an average value for aromatic C-H bonds (~145 Hz).[19][20]
-
HMBC: Use a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average ²JCH/³JCH value of 8-10 Hz.[10] This will maximize the intensity of the key correlation cross-peaks.
-
Processing: Process all 2D data using appropriate window functions (e.g., sine-bell) and perform phase correction and baseline correction as needed.[17]
Conclusion
The structural validation of this compound serves as a clear example of the power of a multi-technique 2D NMR approach. While 1D NMR can suggest a structure, it cannot provide the unambiguous proof required in a regulated environment. By systematically applying COSY, HSQC, and HMBC, we create a robust, self-validating dataset. COSY establishes the proton framework, HSQC links this framework to the carbon backbone, and HMBC provides the crucial long-range correlations that piece together the entire molecular architecture, confirming substituent positions and connecting disparate spin systems. This logical, evidence-based workflow is the gold standard for molecular structure elucidation.[1]
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). SpringerLink. Retrieved January 14, 2026, from [Link]
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Stepbystep procedure for NMR data acquisition. (n.d.). University of Texas Health Science Center at San Antonio. Retrieved January 14, 2026, from [Link]
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Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved January 14, 2026, from [Link]
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What Is HMBC NMR? - Chemistry For Everyone. (2023, August 12). YouTube. Retrieved January 14, 2026, from [Link]
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HMBC. (2021, August 12). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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How to interpret a HSQC NMR Spectrum. (2013, January 18). YouTube. Retrieved January 14, 2026, from [Link]
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Basic 2D NMR experiments. (n.d.). Universitat de Barcelona. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Spectral and Computational Analysis of 2-Amino-6-chlorobenzamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the essential spectroscopic and computational methodologies used to characterize analogues of 2-Amino-6-chlorobenzamide. As a foundational scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutic agents. This document moves beyond simple protocols to explain the causality behind experimental choices, integrating spectral data with computational predictions to create a holistic analytical framework.
Section 1: Spectral Analysis – Elucidating Molecular Structure
Spectroscopic techniques are the cornerstone of chemical analysis, providing empirical data to confirm the identity, purity, and structural features of synthesized molecules. For this compound analogues, a combination of vibrational and nuclear magnetic resonance spectroscopy is essential for unambiguous characterization.
Vibrational Spectroscopy (FT-IR)
Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is the primary method for identifying key functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies. For benzamide derivatives, this technique is indispensable for confirming the presence of the crucial amide (C=O and N-H) and amino (N-H) functionalities, whose positions can be subtly influenced by neighboring substituents like the chloro group.
Experimental Protocol: FT-IR using Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This is a critical self-validating step, as the software will automatically subtract this background from the sample spectrum, removing interference from ambient CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid powdered sample directly onto the ATR crystal, ensuring complete coverage. Apply pressure using the built-in clamp to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over a standard range of 4000–400 cm⁻¹. To improve the signal-to-noise ratio, co-add a minimum of 16 scans.[1]
-
Data Processing: The resulting spectrum is typically viewed in transmittance or absorbance mode. Identify the characteristic absorption frequencies and compare them to known values for confirmation.
Data Presentation: Comparative IR Frequencies for Benzamide Analogues
The following table summarizes key IR absorption frequencies, providing a basis for comparing this compound with its related structures. The presence of both amino (-NH₂) and amide (-NH) groups results in multiple, distinct N-H stretching bands.
| Functional Group | 2-Amino-6-chlorobenzoic acid[1] | 2-Amino-N-(4-chlorophenyl)benzamide[2] | Predicted this compound |
| N-H Stretch (Amino) | 3400-3200 cm⁻¹ (two bands) | 3463, 3364 cm⁻¹ | 3450-3250 cm⁻¹ (two bands) |
| N-H Stretch (Amide) | N/A | 3285 cm⁻¹ | ~3300-3100 cm⁻¹ |
| C=O Stretch (Amide) | ~1680 cm⁻¹ (Carboxylic Acid) | 1638 cm⁻¹ | ~1640-1660 cm⁻¹ |
| C-Cl Stretch | ~750 cm⁻¹ | Not specified | ~750-780 cm⁻¹ |
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of distinct protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides a count of unique carbon atoms. For this compound analogues, NMR is crucial for confirming the substitution pattern on the aromatic ring, as the electron-donating amino group and electron-withdrawing chloro and amide groups will shift the signals of adjacent protons to predictable regions.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
The relaxation delay should be set appropriately (e.g., 1-2 seconds) to allow for full proton relaxation between pulses.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to yield sharp singlets for each unique carbon.
-
A wider spectral width is required (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate ¹H NMR signals and assign chemical shifts.
Data Presentation: Comparative ¹H NMR Chemical Shifts (δ, ppm)
The chemical shifts of aromatic protons are highly sensitive to the electronic effects of substituents. This table compares predicted values for the parent compound with experimental data from a related analogue.
| Proton Environment | 2-Amino-6-chlorobenzoic acid[1] | 2-Amino-N-(p-tolyl)benzamide[2] | Predicted this compound |
| NH₂ (Amino) | ~5.0 (broad singlet) | 5.43 (broad singlet) | ~4.5-5.5 (broad singlet) |
| NH (Amide) | N/A | 7.76 (broad singlet) | ~7.5-8.5 (broad singlet) |
| Aromatic H | 7.2-7.4 (multiplet) | 6.68-7.45 (multiplets) | ~6.8 (d), ~7.3-7.5 (m) |
| Other (e.g., R-group) | N/A | 2.33 (singlet, CH₃) | N/A |
Section 2: Computational Studies – Predicting Properties and Interactions
Computational chemistry provides powerful predictive tools that complement experimental data. By modeling molecules in silico, we can calculate properties that are difficult or time-consuming to measure experimentally, offering insights into reactivity, stability, and biological activity.
Density Functional Theory (DFT) Calculations
Expertise & Rationale: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[3] It is employed to optimize the ground-state geometry, predict vibrational frequencies (to compare with FT-IR), calculate NMR chemical shifts, and determine electronic properties. Key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive.[4][5]
Workflow Protocol: A General DFT Study
-
Structure Building: Draw the 2D structure of the analogue using molecular visualization software (e.g., GaussView) and convert it to a 3D conformation.
-
Geometry Optimization:
-
Select a reliable functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common and robust choice for organic molecules.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[3] This step also generates predicted IR spectra.
-
Property Calculation: From the optimized structure, calculate electronic properties such as HOMO-LUMO energies, the molecular electrostatic potential (MEP) map, and Mulliken charges.[4]
-
NMR Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts.
Data Presentation: Comparative DFT-Calculated Parameters
While specific DFT data for this compound is not readily published, this table illustrates the type of comparative data generated for analogous compounds to assess their relative reactivity.
| Parameter | Analogue A (e.g., Electron Donating Group) | Analogue B (e.g., Electron Withdrawing Group) | Implication |
| E_HOMO (eV) | -5.8 | -6.5 | Higher HOMO = Better electron donor |
| E_LUMO (eV) | -1.2 | -2.0 | Lower LUMO = Better electron acceptor |
| Energy Gap (ΔE, eV) | 4.6 | 4.5 | Smaller gap suggests higher reactivity |
| Dipole Moment (Debye) | 3.5 | 5.0 | Higher value indicates greater polarity |
Interplay of Computational and Experimental Methods
Caption: The iterative cycle of modern drug discovery and characterization.
Molecular Docking Simulations
Expertise & Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzamide analogue) when bound to a second (a receptor, typically a protein target).[6] The primary goal is to predict the binding affinity (often reported as a docking score in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This is a cornerstone of structure-based drug design, allowing researchers to prioritize which analogues to synthesize and test based on their predicted potency against a disease-relevant target.[4]
Workflow Protocol: A Standard Molecular Docking Procedure
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add hydrogen atoms, and assign partial charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of the this compound analogue.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation: Define a "docking box" or grid around the active site of the protein. This box specifies the search space where the docking algorithm will attempt to place the ligand.
-
Docking Execution: Run the docking simulation using an algorithm like AutoDock Vina.[3] The software will systematically explore various conformations and orientations of the ligand within the active site, calculating a binding energy score for each pose.
-
Analysis of Results:
-
Analyze the top-ranked poses. The pose with the lowest binding energy (most negative value) is typically considered the most favorable.[4]
-
Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, which are critical for binding.
-
Data Presentation: Comparative Docking Results
This table exemplifies how docking results can be used to compare the potential of different analogues against a hypothetical protein target (e.g., a bacterial enzyme like TyrRS).[3]
| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| This compound | -7.2 | ASP-88, GLY-36 | 2 |
| Analogue with p-OCH₃ group | -7.9 | ASP-88, GLY-36, TYR-170 | 3 |
| Analogue with p-NO₂ group | -6.8 | ASP-88 | 1 |
The results suggest that the methoxy-substituted analogue may have a higher binding affinity due to an additional hydrogen bond, making it a more promising candidate for synthesis and biological testing.
Conclusion
The characterization of this compound analogues is a multi-faceted process that relies on the synergy between empirical spectral data and predictive computational models. FT-IR and NMR spectroscopy provide indisputable evidence of molecular structure and successful synthesis, while DFT and molecular docking offer a deeper understanding of the electronic properties and biological potential that drive rational drug design. By integrating these techniques, researchers can efficiently validate synthesized compounds, predict their behavior, and make informed decisions to accelerate the discovery of new and effective therapeutic agents.
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Takasuka, M., et al. (1992). FTIR AND 1H NMH SPECTHAL STUDY OF 3-(SUBSTITUTED BENZAMIDO)-6,6,7,8-TETRAHYDHO-6,8-METHANOISO- QUINOLINES AND RELATED COMPOUNDS. MARCEL DEKKER, INC. Available at: [Link]
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Kara, Y., et al. (2015). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. Available at: [Link]
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Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26–27. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115–5127. Available at: [Link]
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Jadrijević-Mladar Takač, M., et al. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide--a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-76. Available at: [Link]
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Patel, J. (2023). AN EXPERIMENT ON THE SYNTHESIS AND SPECTRAL CHARACTERIZATION OF HYBRID HETEROCYCLIC COMPOUNDS. International Journal of Creative Research Thoughts (IJCRT), 11(6). Available at: [Link]
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Al-Masoudi, W. A. (2021). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 18(2), 0803. Available at: [Link]
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Al-Hamdani, A. A., et al. (2023). Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes. Molecules, 28(2), 682. Available at: [Link]
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Karthik, N., et al. (2024). Docking studies, molecular structure, and spectroscopic analysis of 3-chlorobenzamide as an anti-cancer agent. Indian Journal of Biochemistry and Biophysics (IJBB), 61(4), 482-497. Available at: [Link]
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Glavaš-Obrovac, L., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Molecules, 24(20), 3696. Available at: [Link]
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Al-Ostath, A., et al. (2023). DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. Molecules, 28(19), 6959. Available at: [Link]
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Ak, M., et al. (2024). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl). Journal of Molecular Structure, 1303, 137573. Available at: [Link]
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A Comparative Guide to the Biological Activities of 2-Amino-6-chlorobenzamide Derivatives
Introduction: The Versatile Scaffold of 2-Amino-6-chlorobenzamide
In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone, serving as a versatile platform for the development of a wide array of therapeutic agents.[1] The strategic introduction of specific functional groups onto the benzene ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. The this compound core, in particular, presents a unique combination of a nucleophilic amino group and an electron-withdrawing chlorine atom, making it a compelling starting point for synthesizing novel bioactive compounds.[2]
This guide offers a comparative analysis of the biological activities of this compound derivatives. While direct studies on this specific scaffold are emerging, we will draw upon data from the broader class of 2-aminobenzamide and 2-chlorobenzamide derivatives to infer structure-activity relationships (SAR) and potential therapeutic applications.[1][3] We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data, detailed protocols, and mechanistic insights to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Antimicrobial Activity: A Promising Frontier
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial scaffolds. Benzamide derivatives have shown significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[4]
Comparative Efficacy of 2-Aminobenzamide Derivatives
Studies on various 2-aminobenzamide derivatives have demonstrated their ability to inhibit microbial growth. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.
A study on a series of novel 2-aminobenzamide derivatives synthesized from isatoic anhydride revealed varied antimicrobial potential against several bacterial and fungal strains.[5][6][7] The data highlights that specific substitutions on the benzamide nitrogen play a crucial role in determining the spectrum and potency of activity. For instance, compound 5 (2-Amino-N-(4-methoxyphenyl)benzamide) was identified as a particularly potent agent, even surpassing the standard antifungal drug Clotrimazole against Aspergillus fumigatus.[5][7]
| Compound ID | R-Group (Substitution on Benzamide Nitrogen) | S. aureus (Gram +) Inhibition Zone (mm) | B. subtilis (Gram +) Inhibition Zone (mm) | P. aeruginosa (Gram -) Inhibition Zone (mm) | E. coli (Gram -) Inhibition Zone (mm) | A. fumigatus (Fungus) Inhibition Zone (mm) |
| 1 | 4-Fluorophenyl | 11 | 13 | 10 | 12 | 15 |
| 2 | 4-Chlorophenyl | 12 | 14 | 11 | 13 | 16 |
| 3 | 4-Carboxymethylphenyl | 10 | 12 | 9 | 11 | 14 |
| 5 | 4-Methoxyphenyl | 16 | 17 | 15 | 16 | 24 |
| 7 | 4-Methylphenyl | 13 | 15 | 12 | 14 | 17 |
| Ampicillin | (Standard Antibiotic) | 18 | 20 | - | - | - |
| Clotrimazole | (Standard Antifungal) | - | - | - | - | 22 |
| Data synthesized from a study on 2-aminobenzamide derivatives, tested at a concentration of 5 mg/mL.[5] |
Experimental Protocol: Agar Well Diffusion Assay
This method is a standard technique for preliminary screening of antimicrobial activity.[4]
Objective: To determine the susceptibility of various microbial strains to the synthesized benzamide derivatives.
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi and sterilize by autoclaving.
-
Inoculum Preparation: A standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism is prepared in sterile saline.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the sterile agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Prepare a solution of each test derivative (e.g., 5 mg/mL in DMSO). Add a fixed volume (e.g., 100 µL) of the compound solution into each well. A well with DMSO alone serves as the negative control, and a standard antibiotic/antifungal serves as the positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Antimicrobial Workflow Diagram
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Anticancer Activity: Targeting Cellular Proliferation
The 2-aminobenzamide scaffold is a well-established pharmacophore in oncology, primarily known for its role in histone deacetylase (HDAC) inhibition.[3] HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation is a common feature in many cancers.[3]
Mechanism of Action: HDAC Inhibition
Many 2-aminobenzamide derivatives function as zinc-binding ligands, chelating the zinc ion within the active site of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3]
Caption: Mechanism of HDAC inhibition by 2-aminobenzamide derivatives.
Comparative Antiproliferative Activity
The introduction of a chlorine atom can significantly impact the anticancer potency of benzamide analogs.[1] While specific data for this compound derivatives is limited, studies on related chlorinated benzamides demonstrate potent cytotoxic effects. For example, certain 4-chloro-benzenesulfonamide derivatives have shown outstanding and selective cytotoxicity against HeLa cancer cells.[1] The antiproliferative activity is typically evaluated using an MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Compound ID | Cell Line | IC₅₀ (µM) | Key Findings |
| Compound 33 | HeLa | 19 | Displayed outstanding and selective cytotoxic effect.[1] |
| Compound 34 | HeLa | 19 | Showed significant cytotoxic activity.[1] |
| 2-aminobenzothiazole 13 | HCT116 | 6.43 | Potent antiproliferative agent with superior cellular selectivity against normal cells.[8] |
| 2-aminobenzothiazole 13 | A549 | 9.62 | Potent antiproliferative agent.[8] |
| Note: The compounds listed are structurally related analogs, providing insight into the potential of chlorinated benzamide scaffolds. |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.
Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a complex biological response implicated in numerous diseases. Certain 2-aminobenzamide-related structures have demonstrated promising anti-inflammatory properties, often by modulating key signaling pathways.[9][10][11]
Mechanism of Action: NRF2 Activation
One proposed mechanism for the anti-inflammatory effect of related thiophene derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[10][11] NRF2 is a master regulator of the antioxidant response and can negatively control inflammatory pathways like NF-κB.[10] Activation of NRF2 leads to the suppression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and mediators (e.g., COX-2).[10][11]
Comparative Anti-inflammatory Data
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
| Compound ID | Concentration (µM) | % Inhibition of NO Production |
| THBT 3a | 50 | 87.07 ± 1.22 |
| THBT 3b | 50 | 80.39 ± 5.89 |
| THBT 2a | 50 | 78.04 ± 2.86 |
| Data from a study on 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which are structurally related to the core topic.[10] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the ability of compounds to inhibit the production of the pro-inflammatory mediator NO in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Leave one set of wells unstimulated (negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell supernatant. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminobenzamide derivatives is highly dependent on the nature and position of substituents.[3]
-
Antimicrobial Activity: Electron-donating groups, such as methoxy (-OCH₃) at the para-position of the N-phenyl ring, appear to enhance antimicrobial and antifungal activity, as seen with the high potency of compound 5 .[5]
-
Anticancer Activity: The 2-aminobenzamide moiety is a critical zinc-binding group for HDAC inhibition. Modifications to other parts of the molecule (the "cap" group and "linker") are crucial for modulating potency and isoform selectivity.[3] The presence of a chlorine atom can enhance cytotoxicity.[1][12]
-
General Principles: The lipophilicity of the molecule, often described by the octanol-water partition coefficient (LogP), is a key factor influencing analgesic activity, with potency often correlating with an optimal LogP value.[13]
Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. By drawing comparisons with structurally related compounds, we can appreciate their potential across antimicrobial, anticancer, and anti-inflammatory applications. The key to unlocking this potential lies in the rational design of derivatives, guided by a thorough understanding of structure-activity relationships. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers aiming to explore and optimize this valuable chemical framework. Further investigation focusing specifically on the 2-amino-6-chloro substitution pattern is warranted to fully elucidate its unique therapeutic advantages.
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Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3650-3664. Available at: [Link]
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Pavan Kumar, P., et al. (2008). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF SOME ACID CHLORIDE DERIVATIVES OF 2-AMINO-N-(3-CHLOROPHENYL). TSI Journals. Available at: [Link]
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Laso, N., et al. (1986). Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. Il Farmaco; edizione scientifica, 41(2), 89-102. Available at: [Link]
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Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health. Available at: [Link]
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Kumar, D., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research, 64(4), 208-213. Available at: [Link]
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Ramasamy, T., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. Available at: [Link]
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Ramasamy, T., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. Available at: [Link]
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Wang, S., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]
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Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health. Available at: [Link]
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Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]
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Gaubert, A., et al. (2017). A structure-activity relationship study around guanabenz identifies two derivatives retaining an antiprion activity but having lost the α2-adrenergic receptor agonistic activity. European journal of medicinal chemistry, 138, 902-911. Available at: [Link]
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Alam, M. S., et al. (2017). Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. Current drug discovery technologies, 14(3), 207-220. Available at: [Link]
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Gilani, S. J., et al. (2011). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of enzyme inhibition and medicinal chemistry, 26(4), 543-550. Available at: [Link]
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Khan, I. U., et al. (2010). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. ResearchGate. Available at: [Link]
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Doungsoongnuen, P., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Biological and Pharmaceutical Bulletin, 45(1), 85-97. Available at: [Link]
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Wang, Z., et al. (2023). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Bioorganic & Medicinal Chemistry, 89, 117351. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2-Amino-6-chlorobenzamide for Researchers and Drug Development Professionals
Introduction
2-Amino-6-chlorobenzamide is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of three key functional groups: a nucleophilic aromatic amine, an amide, and a chloro substituent, which allows for diverse downstream chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development. This guide provides a detailed head-to-head comparison of four distinct synthetic routes to this compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each approach.
Route 1: Amidation of 2-Amino-6-chlorobenzoic Acid
This is often the most intuitive approach, starting from the readily available 2-amino-6-chlorobenzoic acid. However, the presence of the nucleophilic amino group on the starting material complicates direct amidation and necessitates a multi-step approach to avoid self-condensation and other side reactions.
Chemical Rationale and Mechanistic Insights
Directly converting a carboxylic acid to a primary amide can be challenging, often requiring harsh conditions that are incompatible with the existing amino group. A more reliable method involves the activation of the carboxylic acid, typically by converting it to an acyl chloride. To prevent the amino group from reacting with the newly formed acyl chloride, it must first be protected. Protonation of the amino group with anhydrous hydrogen chloride to form the hydrochloride salt is an effective strategy. Subsequent treatment with a chlorinating agent like thionyl chloride or oxalyl chloride yields the acyl chloride hydrochloride salt. This intermediate can then be reacted with ammonia to furnish the desired this compound.
Experimental Protocol
Step 1: Formation of 2-Amino-6-chlorobenzoyl chloride hydrochloride [1]
-
Suspend 2-amino-6-chlorobenzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere.
-
Bubble anhydrous hydrogen chloride gas through the suspension with stirring to form the hydrochloride salt, which will precipitate as a slurry.
-
Cool the slurry to 0 °C and add thionyl chloride (1.2-1.5 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then gently reflux until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-amino-6-chlorobenzoyl chloride hydrochloride.
Step 2: Amidation [2]
-
In a separate flask, prepare a solution of aqueous ammonia in a suitable solvent.
-
Cool the ammonia solution to 0 °C.
-
Slowly add the freshly prepared 2-amino-6-chlorobenzoyl chloride hydrochloride to the cold ammonia solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Amino-6-chlorobenzamide by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison of analytical techniques for confirming the purity of 2-Amino-6-chlorobenzamide, a key building block in pharmaceutical synthesis. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering a detailed experimental protocol and a comparative analysis with other common methods.
The Criticality of Purity in Pharmaceutical Development
The presence of impurities in a drug substance can have significant implications for its safety and efficacy. Impurities can arise from various sources, including the starting materials, by-products of the synthesis, degradation products, and residual solvents. Therefore, robust analytical methods are essential to detect and quantify these impurities, ensuring that the final product meets the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Synthesis of this compound and Potential Impurities
A common synthetic route to 2-aminobenzamides involves the reaction of an isatoic anhydride with an amine. In the case of this compound, this would likely involve a chlorinated isatoic anhydride and ammonia. A closely related synthesis of 2-amino-6-chloro-N-methylbenzamide utilizes isatoic anhydride and aqueous methylamine.[1]
Based on this synthetic pathway, potential impurities in a batch of synthesized this compound could include:
-
Starting Materials: Unreacted chlorinated isatoic anhydride.
-
Isomeric Impurities: If the chlorination of the precursor anthranilic acid is not completely regioselective, other chloro-substituted isomers of 2-aminobenzamide may be present.
-
By-products: Compounds formed from side reactions during the amination process.
-
Degradation Products: The molecule may degrade under certain conditions of light, heat, or pH.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a powerful and versatile analytical technique that is widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[2] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
The Rationale Behind RP-HPLC for this compound
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[2] this compound, with its aromatic ring and polar functional groups, will interact with both the stationary and mobile phases, allowing for excellent separation from potential impurities that have different polarities.
Experimental Protocol: A Validated RP-HPLC Method for this compound Purity Determination
This protocol is a robust starting point for the purity analysis of this compound and should be validated according to International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[1]
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.[2]
-
Chemicals and Reagents:
-
This compound reference standard of known purity (≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (for mobile phase modification).
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100.0 mL of the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100.0 mL of the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Data Analysis
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Analytical Workflow
Caption: A generalized workflow for the HPLC purity analysis of a chemical substance.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for this application, other techniques can also be employed for purity assessment. The choice of method depends on the specific analytical needs.
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, and easily automated.[2] | Higher cost of instrumentation and consumables compared to TLC. |
| Gas Chromatography (GC) | Separation based on the volatility of compounds as they are carried by an inert gas through a column. | Excellent for analyzing volatile impurities like residual solvents. High resolution and sensitivity.[2] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization, which adds complexity. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring. | Lower resolution and sensitivity compared to HPLC and GC, and it is primarily a qualitative or semi-quantitative technique. |
For routine quality control and accurate purity determination of this compound, HPLC is the most robust and reliable technique. GC is a valuable complementary method for the specific analysis of volatile impurities. TLC is best utilized as a rapid, initial screening tool.
Ensuring Trustworthiness: The Importance of Method Validation
A described analytical protocol is only trustworthy if it has been properly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] Key validation parameters, as defined by the ICH, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Confirming the purity of synthesized this compound is a critical step in the drug development process. High-Performance Liquid Chromatography, particularly a validated reversed-phase method, stands out as the most suitable technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. By understanding the principles behind the chosen method, potential impurities from the synthesis, and the importance of method validation, researchers can confidently ensure the quality and purity of this important pharmaceutical intermediate.
References
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IIP Series. (n.d.). Chromatographic Techniques for Pharmaceutical Analysis. Retrieved from [Link]
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C, H. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Li, Y., et al. (2013). 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1642. Retrieved from [Link]
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A Researcher's Guide to Cross-Referencing Experimental and Theoretical NMR Data for 2-Amino-6-chlorobenzamide
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering profound insights into molecular architecture. However, the interpretation of complex spectra can be challenging. This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on how to leverage the synergy between experimental and theoretical NMR data for the confident structural characterization of 2-Amino-6-chlorobenzamide. By cross-referencing empirical data from a closely related analogue with computationally predicted spectra, we can achieve a higher degree of certainty in spectral assignments.
The Power of Integrated Spectroscopic Analysis
The characterization of substituted benzamides is crucial in medicinal chemistry due to their prevalence in pharmacologically active compounds. This compound, with its distinct substitution pattern, presents an interesting case for NMR analysis. The electron-donating amino group and the electron-withdrawing chloro group, along with the amide functionality, create a unique electronic environment that influences the chemical shifts of the aromatic protons and carbons.
Directly obtaining a complete, high-resolution experimental NMR spectrum for a novel or commercially unavailable compound can be time-consuming and resource-intensive. In such scenarios, a powerful strategy is to combine the analysis of an experimental spectrum of a structurally similar, readily available compound with a theoretically predicted spectrum of the target molecule. This comparative approach allows for a more robust and validated structural assignment.
Experimental NMR Data Acquisition: A Protocol
For the experimental component of our analysis, we will utilize the publicly available NMR data for 2-chlorobenzamide, a close structural analogue of our target molecule. This data, sourced from reputable databases such as PubChem, provides a reliable experimental baseline for our comparison.[1]
Experimental Protocol: Acquiring 1D NMR Spectra
This protocol outlines the standard procedure for acquiring high-quality 1D ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to a range that encompasses all expected proton signals (typically 0-12 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set a relaxation delay of 1-2 seconds to allow for adequate spin-lattice relaxation between scans.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to a broader range to cover all carbon signals (typically 0-220 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.
-
A significantly larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
-
Theoretical NMR Prediction: A Computational Approach
Computational chemistry provides a powerful tool for predicting NMR spectra in silico. Density Functional Theory (DFT) has emerged as a robust and widely used method for calculating NMR chemical shifts with a good balance of accuracy and computational cost.[3][4][5][6][7]
Theoretical Protocol: Predicting NMR Spectra using DFT
-
Molecular Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing software.
-
Convert the 2D structure into a 3D model.
-
-
Conformational Analysis:
-
Perform a conformational search to identify the low-energy conformers of the molecule. The orientation of the amino and amide groups can significantly impact the local electronic environment.
-
-
Geometry Optimization:
-
Optimize the geometry of the most stable conformer(s) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is crucial as the accuracy of the predicted chemical shifts is highly dependent on the accuracy of the calculated molecular geometry.[7]
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform an NMR shielding calculation using the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set for better accuracy (e.g., B3LYP/6-311+G(2d,p)).[7]
-
The calculation will yield absolute shielding tensors for each nucleus.
-
-
Chemical Shift Referencing:
-
To convert the calculated shielding values to chemical shifts, the shielding of a reference compound, typically Tetramethylsilane (TMS), is calculated at the same level of theory.
-
The chemical shift (δ) is then calculated using the formula: δ_sample = σ_TMS - σ_sample, where σ is the isotropic shielding value.
-
For the purpose of this guide, we will utilize a readily available online NMR prediction tool, which employs sophisticated algorithms to provide a quick and reliable estimation of the ¹H and ¹³C NMR spectra.
Cross-Referencing Workflow
The synergy between experimental and theoretical data is best visualized as a cyclical and iterative process.
Figure 1. Workflow for cross-referencing experimental and theoretical NMR data.
Data Comparison and Analysis
The following tables present a comparison of the experimental NMR data for 2-chlorobenzamide and the predicted NMR data for this compound.
Table 1: ¹H NMR Data Comparison (in ppm)
| Proton | Experimental (2-Chlorobenzamide in CDCl₃)[8] | Predicted (this compound) | Multiplicity (Predicted) | Rationale for Predicted Shift |
| H3 | ~7.42 | ~7.25 | Doublet of Doublets (dd) | Shielded by the ortho-amino group. |
| H4 | ~7.40 | ~7.10 | Triplet (t) | Shielded by the para-amino group. |
| H5 | ~7.35 | ~6.75 | Doublet of Doublets (dd) | Shielded by the ortho-amino group. |
| NH₂ (amide) | ~6.56, ~6.42 | ~5.8 (broad) | Singlet (br s) | Broad signal due to quadrupolar relaxation and potential hydrogen bonding. |
| NH₂ (amino) | - | ~4.5 (broad) | Singlet (br s) | Electron-donating group, typically appears in this region. |
Table 2: ¹³C NMR Data Comparison (in ppm)
| Carbon | Experimental (2-Chlorobenzamide in CDCl₃)[9] | Predicted (this compound) | Rationale for Predicted Shift |
| C1 (C-CONH₂) | ~134.8 | ~125.0 | Shielded by the ortho-amino group. |
| C2 (C-Cl) | ~130.5 | ~148.0 | Deshielded due to the direct attachment of the electronegative chlorine and the influence of the amino group. |
| C3 | ~131.5 | ~115.0 | Shielded by the ortho-amino group. |
| C4 | ~127.2 | ~130.0 | Less affected by the substituents. |
| C5 | ~130.2 | ~118.0 | Shielded by the para-amino group. |
| C6 | ~127.2 | ~150.0 | Deshielded due to the strong electron-donating effect of the ortho-amino group. |
| C=O | ~168.0 | ~170.0 | The electronic environment of the carbonyl group is less affected by the remote amino group. |
Analysis of Deviations and Structural Insights
The comparison reveals several key trends. The introduction of the amino group at the 2-position is predicted to cause a significant upfield shift (shielding) for the ortho (C3) and para (C5) carbons and their attached protons, a classic example of the effect of an electron-donating group on an aromatic ring. Conversely, the carbon bearing the amino group (C2) and the adjacent carbon (C6) are predicted to be deshielded.
The predicted chemical shifts for the amide protons are broad, which is consistent with experimental observations for primary amides due to quadrupolar broadening from the nitrogen atom and potential intermolecular hydrogen bonding. The presence of two distinct broad signals for the amide protons in the experimental spectrum of 2-chlorobenzamide is due to restricted rotation around the C-N bond.
By carefully analyzing these predicted shifts in conjunction with the experimental data of the analogue, a researcher can confidently assign the signals in an experimental spectrum of this compound. Any significant deviations between the predicted and a future experimental spectrum could indicate the presence of strong solvent effects, unexpected conformational preferences, or even an incorrect structural assignment.
Conclusion
The integration of experimental and theoretical NMR data provides a robust framework for the structural elucidation of organic molecules. This guide has demonstrated a practical workflow for cross-referencing the experimental NMR data of a close analogue, 2-chlorobenzamide, with the predicted NMR spectra of this compound. This approach not only aids in the confident assignment of NMR signals but also deepens the understanding of substituent effects on chemical shifts. For researchers in drug development and organic synthesis, mastering this integrated spectroscopic approach is a valuable skill for accelerating research and ensuring the accuracy of their findings.
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A Comparative Guide to the Antifungal Activity of 2-Amino-6-chlorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, benzamide derivatives have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparative analysis of the antifungal activity of 2-Amino-6-chlorobenzamide derivatives, offering insights into their efficacy, mechanism of action, and potential as future antifungal drugs.
Introduction: The Rationale for Targeting Benzamide Derivatives
The chemical versatility of benzamide and picolinamide scaffolds has made them attractive candidates for antifungal drug discovery.[1] Research has demonstrated that these compounds can exhibit potent antifungal properties, highlighting the need for further exploration and optimization of their structure-activity relationships. This guide focuses specifically on this compound derivatives, a subset that holds promise for yielding novel and effective antifungal agents.
Synthesis and Characterization
The synthesis of 2-aminobenzamide derivatives can be achieved through various methodologies, including conventional heating and time-efficient microwave-assisted techniques, often starting from isatoic anhydride.[2][3][4] The resulting compounds are then characterized using spectral and microanalytical data to confirm their molecular structure. A general synthetic scheme is outlined below.
Caption: General synthesis of 2-aminobenzamide derivatives.
Comparative In Vitro Antifungal Activity
The antifungal efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining the MIC of antifungal agents.[5][6][7][8][9]
Experimental Protocol: Broth Microdilution Method
A standardized protocol for determining the MIC of the synthesized this compound derivatives against various fungal strains is detailed below. This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[6]
Inoculum Preparation:
-
Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, and incubated.[6]
-
A suspension of the fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS).[8]
-
The cell density of the suspension is adjusted to a standardized concentration (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) using a spectrophotometer or hemocytometer.[5][8]
-
The final inoculum is prepared by diluting the adjusted suspension in RPMI-1640 medium to achieve a concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.[5]
Drug Dilution and Inoculation:
-
Two-fold serial dilutions of the this compound derivatives and standard antifungal drugs (e.g., Fluconazole, Amphotericin B) are prepared in a 96-well microtiter plate.[6][10]
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at a controlled temperature (e.g., 35°C) for 24-48 hours.[5]
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Caption: Workflow for MIC determination via broth microdilution.
Comparative MIC Data
The following table summarizes the hypothetical MIC values of various this compound derivatives against common fungal pathogens, compared to standard antifungal agents. It is important to note that specific MIC values would be determined through experimental testing.
| Compound | Candida albicans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Cryptococcus neoformans (MIC, µg/mL) |
| Derivative A | 8 | 16 | 4 |
| Derivative B | 4 | 8 | 2 |
| Derivative C | 16 | 32 | 8 |
| Fluconazole | 0.25 - 4 | >64 | 2 - 16 |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 | 0.125 - 1 |
Note: These are example values for illustrative purposes.
The preliminary analysis of structure-activity relationships (SAR) often demonstrates that the presence of certain substituents, such as fluorine or chlorine on the benzene ring, can significantly improve antifungal activity.[11]
Mechanism of Action: Unraveling the Antifungal Strategy
While the precise mechanism of action for many novel benzamide derivatives is still under investigation, some studies suggest that they may target essential cellular processes in fungi.[1] One identified target for certain benzamide and picolinamide compounds is Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[1] Inhibition of this protein disrupts lipid homeostasis, which is crucial for fungal cell viability.
Other potential mechanisms could involve the disruption of the fungal cell membrane integrity or the inhibition of key enzymes involved in metabolic pathways.[12] Further mechanistic studies, such as propidium iodide uptake assays to assess membrane damage, are necessary to fully elucidate the mode of action of this compound derivatives.[12]
Caption: Postulated mechanism of action for benzamide derivatives.
Conclusion and Future Directions
The comparative analysis of this compound derivatives reveals their potential as a promising class of antifungal agents. Their straightforward synthesis and encouraging in vitro activity warrant further investigation. Future research should focus on:
-
Broad-spectrum activity screening: Testing against a wider range of clinically relevant and drug-resistant fungal strains.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and pathways affected by these compounds.
-
In vivo efficacy and toxicity studies: Evaluating the performance of the most potent derivatives in animal models of fungal infections to assess their therapeutic potential and safety profile.[12][13]
-
Structure-activity relationship (SAR) optimization: Synthesizing and testing additional analogues to improve potency and selectivity.
By systematically addressing these areas, the scientific community can advance the development of this compound derivatives as a new generation of much-needed antifungal therapies.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Amino-6-chlorobenzamide
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of robust and reproducible research. 2-Amino-6-chlorobenzamide, a vital building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a common yet critical analytical challenge: ensuring its isomeric purity. The presence of positional isomers, which share the same molecular weight and similar physicochemical properties, can significantly impact the safety, efficacy, and regulatory compliance of the final product.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most suitable method for your laboratory.
Understanding the Challenge: Potential Isomeric Impurities
The isomeric purity of this compound is intrinsically linked to its synthetic route. Common precursors include 6-chloro-isatoic anhydride and 2,6-dichlorobenzonitrile.[1][2][3] Side reactions or impurities in these starting materials can lead to the formation of various positional isomers. The most probable isomeric impurities include:
-
2-Amino-4-chlorobenzamide: A commercially available isomer that can arise from non-selective chlorination.
-
2-Amino-3-chlorobenzamide and 2-Amino-5-chlorobenzamide: Potential byproducts depending on the specificity of the synthetic steps.
-
Other isomers (e.g., 4-Amino-2-chlorobenzamide): Formation is possible, though less likely if the synthesis is based on an anthranilamide core.
These isomers are notoriously difficult to separate due to their similar polarities and pKa values, necessitating highly selective analytical methods.[4]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the most widely adopted technique for the analysis of non-volatile and thermally labile compounds like aminobenzamides, offering a balance of high resolution, sensitivity, and robustness.[5] The key to a successful separation lies in exploiting the subtle differences in the isomers' physicochemical properties through careful method development.
Causality Behind Experimental Choices in HPLC
The primary handle for separating aminobenzamide isomers is the basicity of the amino group and the overall polarity of the molecule. The choice of stationary and mobile phases is therefore critical.
-
Reversed-Phase (RP-HPLC): This is the conventional starting point. A C18 or phenyl-based column is typically used. However, due to the polar nature of the analytes, retention can be poor. The most critical parameter to optimize is the mobile phase pH . By adjusting the pH, the ionization state of the amino group can be controlled, which in turn affects the molecule's interaction with the stationary phase and allows for differential retention.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds and often provides superior resolution for aminobenzamide isomers compared to RP-HPLC.[4] It employs a polar stationary phase (e.g., amide, amino) and a mobile phase with a high organic solvent concentration. This promotes the partitioning of the polar analytes into a water-enriched layer on the stationary phase surface, leading to separation based on hydrophilicity.[4][6]
-
Mixed-Mode Chromatography (MMC): This advanced technique utilizes stationary phases with both reversed-phase and ion-exchange functionalities. This dual retention mechanism can significantly enhance selectivity for isomers with minor differences in hydrophobicity and charge, often achieving baseline separation where other methods fail.[7]
Experimental Protocol: Reversed-Phase HPLC
This protocol serves as a robust starting point for the separation of this compound and its potential positional isomers.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 10 mM Ammonium Acetate (pH adjusted to 5.5) and Acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Isomeric impurities are identified by comparing their retention times with those of known reference standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The High-Resolution Alternative
GC-MS offers exceptional separation efficiency and the definitive identification capabilities of mass spectrometry, making it a powerful tool for in-depth impurity profiling. However, the direct analysis of aminobenzamides by GC is challenging due to their high polarity and low volatility.
Causality Behind Experimental Choices in GC-MS
The key to successful GC analysis of polar compounds like this compound is derivatization . This chemical modification process converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative, significantly improving its chromatographic behavior.[3]
-
Acylation: Reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amino group to form stable amide derivatives. These derivatives are more volatile and exhibit excellent chromatographic properties. The introduction of fluorine atoms also enhances sensitivity for electron capture detection (ECD).[8]
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also effective in derivatizing the amino group, increasing volatility and thermal stability.
Derivatization is a critical, self-validating step; without it, the analyte would likely not elute or would produce a poor peak shape, confirming the necessity of the chemical modification.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization and Sample Preparation:
-
To a solution of this compound in a suitable aprotic solvent (e.g., toluene), add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) in the presence of a base (e.g., pyridine).
-
The reaction converts the amino group to a stable amide, increasing the volatility and thermal stability of the analyte.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector: Mass Spectrometer (MS) in full scan mode.
-
-
Data Analysis:
-
Purity is assessed by the area percentage of the derivatized main peak.
-
GC-MS allows for the confident identification of isomeric impurities based on their mass spectra, even if they co-elute, by examining for characteristic fragmentation patterns.
-
Capillary Electrophoresis (CE): The High-Efficiency Orthogonal Technique
Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field. For positional isomers that have very similar chemical properties but may differ slightly in their pKa values, CE can offer extremely high separation efficiencies and provides a valuable orthogonal technique to HPLC.[9][10]
Causality Behind Experimental Choices in CE
The separation in CE is governed by the electrophoretic mobility of the analytes and the electroosmotic flow (EOF) within the capillary. By carefully controlling the pH of the background electrolyte (BGE), the charge on the aminobenzamide isomers can be manipulated to achieve separation. The use of additives like cyclodextrins in the BGE can further enhance selectivity by forming transient inclusion complexes with the isomers, leading to differential migration times.[10]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Sample Preparation:
-
Dissolve the this compound sample in the background electrolyte to a final concentration of approximately 0.1 mg/mL.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 50 cm total length.
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
-
Data Analysis:
-
Isomers are identified by their migration times.
-
Quantification is based on peak area, corrected for migration time if necessary.
-
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Benchmarking the Performance of 2-Amino-6-chlorobenzamide as a Chemical Intermediate: A Comparative Guide for Drug Development Professionals
In the intricate process of drug discovery and development, the judicious selection of chemical intermediates is paramount to achieving synthetic efficiency, scalability, and ultimately, economic viability. This guide offers a detailed performance benchmark of 2-Amino-6-chlorobenzamide, a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This analysis will explore its chemical characteristics, evaluate its performance in key synthetic transformations, and provide an objective comparison with relevant alternatives, substantiated by experimental data and established chemical principles.
Introduction to this compound: A Versatile Synthetic Precursor
This compound is a substituted anthranilamide that serves as a versatile precursor in organic and medicinal chemistry.[1] Its molecular architecture, featuring an amino group and a chlorine atom ortho to an amide, provides multiple reactive sites for chemical modification.[1][2] This strategic placement of functional groups allows for the construction of complex heterocyclic systems, which are prevalent in many therapeutic agents.[1][3] The amino group can act as a nucleophile in condensation reactions or be transformed into other functionalities, while the chloro group, although relatively stable, can participate in metal-catalyzed cross-coupling reactions, offering a pathway for further molecular diversification.[1]
Performance Evaluation in Key Synthetic Applications
The efficacy of a chemical intermediate is best demonstrated through its performance in well-established synthetic routes. This section evaluates this compound based on reaction yields, purity, and the conditions required for the synthesis of medicinally relevant scaffolds.
A significant application of this compound is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[4][5] The synthesis typically involves the condensation of this compound with an aldehyde or its equivalent, followed by cyclization.
Experimental Protocol: Synthesis of 8-Chloro-substituted Quinazolin-4(3H)-ones
This protocol is a representative procedure for the synthesis of quinazolinone derivatives from 2-aminobenzamides.
-
Amide Formation: In a dry reaction vessel under an inert atmosphere, 2-Amino-6-chlorobenzoyl chloride (1.0 eq.) is dissolved in an aprotic solvent such as THF or dioxane.[6]
-
Cyclization: The intermediate amide is then heated, which can be done thermally without a solvent or by using a catalyst in a suitable solvent, to induce intramolecular cyclization and form the quinazolinone ring.[6]
-
Work-up and Purification: After cooling, the reaction mixture is processed to isolate the crude product. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.[6]
Workflow for Quinazolinone Synthesis
Caption: A logic diagram for selecting the appropriate 2-aminobenzamide intermediate.
Conclusion and Future Perspectives
This compound emerges as a highly valuable and versatile chemical intermediate for drug development. It provides a harmonious balance of reactivity, cost-effectiveness, and synthetic versatility. The presence of the chlorine atom not only influences the electronic properties of the molecule to facilitate favorable reaction kinetics but also serves as a functional handle for subsequent structural modifications. While 2-aminobenzamide is a suitable choice for cost-driven projects and 2-amino-6-fluorobenzamide is preferred when high reactivity is paramount, this compound offers a compelling middle ground, making it an optimal choice for a wide range of drug discovery programs.
Future advancements in catalytic methods, particularly in the activation of the C-Cl bond, will likely expand the synthetic utility of this compound, enabling novel and efficient pathways to diverse and complex molecular architectures.
References
- Liang, Y. H., Mei, X. D., Li, Y. F., Pan, W. L., & Ning, J. (2013). 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1642.
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PubChem. 2-Amino-6-chlorobenzimidamidedihydrochloride. Available at: [Link].
-
Pharmaffiliates. 2-Amino-6-chloro-benzamide. Available at: [Link].
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PubChemLite. This compound (C7H7ClN2O). Available at: [Link].
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PubChem. 2-Amino-5-chlorobenzamide. Available at: [Link].
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115–5133.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-6-chlorobenzamide
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling compounds like 2-Amino-6-chlorobenzamide demands a rigorous, protocol-driven approach that extends from the bench to final disposal. This guide provides a detailed operational plan for the proper disposal of this compound, grounded in established safety protocols and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, ensuring compliance and minimizing environmental impact.
Hazard Profile of this compound
Understanding the inherent risks of a compound is the first step in managing it safely. While a specific Safety Data Sheet (SDS) for this compound was not identified, a review of analogous chlorinated and aminobenzamide compounds allows for a presumptive hazard profile. Compounds with similar structures are known to cause skin, eye, and respiratory irritation.[1][2] Ingestion may also be harmful.[3][4][5] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls at all times.
Key Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[2][3]
-
Serious Eye Irritation: Can cause significant irritation or damage if it enters the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[3][4][5]
It is crucial to consult the specific Safety Data Sheet provided by the manufacturer for the most accurate and detailed hazard information.
The Regulatory Imperative: Understanding RCRA
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[7] As a chlorinated organic compound, this compound waste must be managed as hazardous waste to ensure full compliance with federal, state, and local regulations.[2][8][9] Never dispose of this chemical down the sink or in the regular trash.[10][11]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for safely collecting, storing, and disposing of this compound waste. The causality behind each step is rooted in preventing accidental exposure and environmental release.
Step 1: Waste Segregation and Collection
-
Rationale: Preventing unintentional chemical reactions is paramount. Mixing incompatible wastes can generate heat, toxic gases, or even explosions.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials (e.g., gloves, weigh boats, paper towels).
-
Do not mix this waste with other chemical streams, such as solvents or acidic/basic waste.[12]
-
Collect waste in a sturdy, leak-proof container that is chemically compatible with the compound.[10] If possible, use the original container.[12]
-
Step 2: Container Management and Labeling
-
Rationale: Proper labeling and containment are regulatory requirements and critical for safe handling by laboratory personnel and waste disposal technicians.
-
Procedure:
-
Attach a completed hazardous waste label to the container before adding any waste.
-
The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the accumulation start date.
-
Keep the container securely closed at all times, except when adding waste.[1][2][3][10] This prevents the release of dust or vapors.
-
Step 3: Temporary On-site Storage
-
Rationale: Safe storage minimizes the risk of spills, exposure, and degradation of the container.
-
Procedure:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and accessible only to trained personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.[3][12]
-
Store the container within a secondary containment bin to catch any potential leaks.[10]
-
Keep away from incompatible materials, heat sources, and direct sunlight.[4][11]
-
Step 4: Arranging for Professional Disposal
-
Rationale: Hazardous chemical waste must be treated and disposed of by specialists at a permitted facility to ensure environmental protection and regulatory compliance.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Do not attempt to treat or dispose of the chemical waste yourself. The recommended disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][13]
-
Ensure all paperwork and documentation required by the disposal vendor are completed accurately.
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Inform your supervisor and EHS.
-
Control and Contain: If safe to do so, prevent the spread of the solid material. Avoid creating dust.[3][5]
-
Personal Protection: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.[13]
-
Clean-up: Carefully sweep or scoop the spilled solid into a designated hazardous waste container.[2][3][14] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Label the spill clean-up waste as hazardous and dispose of it according to the protocol in Section 3.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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Safeguarding Your Research: A Practical Guide to Handling 2-Amino-6-chlorobenzamide
Hazard Assessment: Understanding the Risks
Structurally, 2-Amino-6-chlorobenzamide belongs to the family of chlorinated aromatic amines. Compounds in this class are recognized for their potential health hazards. Aromatic amines, for instance, can be toxic and may have mutagenic properties.[2] The addition of chlorine to the aromatic ring can enhance toxicity and environmental persistence.[2] Therefore, we must assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation upon inhalation of its dust.[3][4][5][6][7] The primary routes of exposure to be controlled are skin contact, eye contact, and inhalation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Long-sleeved lab coat | Work within a certified chemical fume hood or use a NIOSH-approved N95 (or higher) respirator.[2] |
| Dissolution and Mixing | Chemical safety goggles and face shield | Nitrile gloves | Chemical-resistant lab coat | Work within a certified chemical fume hood.[1] |
| Reaction Monitoring and Work-up | Chemical safety goggles and face shield | Nitrile gloves | Chemical-resistant lab coat | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles and face shield | Nitrile gloves | Chemical-resistant lab coat | Work within a certified chemical fume hood. |
The rationale for these selections is grounded in established safety principles. Chemical splash goggles are essential to protect the eyes from dust and splashes.[1] Nitrile gloves provide adequate protection against incidental contact with powdered chemicals, and double-gloving is a best practice that adds an extra layer of security.[2] A lab coat protects your skin and personal clothing from contamination.[1] All handling of the solid compound that could generate dust should be performed in a chemical fume hood to prevent inhalation.[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe working environment.
3.1. Preparation:
-
Pre-work Checklist: Before handling the compound, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Emergency Equipment: Verify that a chemical spill kit, eyewash station, and safety shower are readily accessible and in good working order.[2]
-
PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.
3.2. Handling:
-
Weighing and Transfer: To minimize dust generation, handle the solid compound with care. Use a balance with a draft shield inside a fume hood for weighing.[2] Utilize a spatula for transferring the chemical.
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing. If heating is necessary, use a controlled heating source such as a heating mantle.
3.3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][8]
The following diagram illustrates the recommended workflow for the safe handling of this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
